Netilmicin Sulfate

Catalog No.
S537037
CAS No.
56391-57-2
M.F
C42H92N10O34S5
M. Wt
1441.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Netilmicin Sulfate

CAS Number

56391-57-2

Product Name

Netilmicin Sulfate

IUPAC Name

bis((2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol);sulfuric acid

Molecular Formula

C42H92N10O34S5

Molecular Weight

1441.6 g/mol

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1

InChI Key

AGFWIZQEWFGATK-UNZHCMSXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Certomycin, Nétromicine, Netillin, Netilmicin, Netilmicin Sulfate, Netrocin, Netromicina, Netromycin, Netromycine, Sch 20569, Sch-20569, Sch20569

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

The exact mass of the compound Netilmicin sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Gentamicins - Sisomicin. It belongs to the ontological category of aminoglycoside sulfate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Netilmicin sulfate mechanism of action protein synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action on Protein Synthesis

Netilmicin sulfate inhibits bacterial protein synthesis through a multi-faceted mechanism centered on the 30S ribosomal subunit. The table below summarizes the key molecular interactions and functional consequences:

Molecular Target Specific Binding Site Functional Consequences Overall Effect

| 30S Ribosomal Subunit [1] [2] | • 16S rRNA (four nucleotides) • Protein S12 (single amino acid) [2] | • Inhibition of initiation complex formation [1]Misreading of mRNA and incorporation of incorrect amino acids [1] [2]Premature termination of protein synthesis, yielding non-functional peptides [1] [2] | Disruption of accurate protein translation, leading to bacterial cell death [1]. | | Bacterial Cell Membrane [1] | Not Specified | Alters membrane permeability, causing leakage of intracellular contents [1]. | Contributes to bactericidal activity [1]. |

This multi-pronged attack on protein synthesis is visualized in the following diagram, which outlines the key steps in the mechanism:

G cluster_ribosome Bacterial 30S Ribosomal Subunit cluster_process Protein Synthesis Process cluster_effect Effects of Binding Netilmicin Netilmicin Ribosome 16S rRNA & Protein S12 Netilmicin->Ribosome Effect1 Initiation Blocked Ribosome->Effect1 Effect2 mRNA Misreading & Incorrect Amino Acids Ribosome->Effect2 Effect3 Premature Termination & Non-functional Proteins Ribosome->Effect3 Initiation 1. Initiation Complex Formation Initiation->Effect1 Elongation 2. mRNA Translation & Elongation Elongation->Effect2 Termination 3. Protein Completion Termination->Effect3 FinalEffect Bacterial Cell Death Effect1->FinalEffect Effect2->FinalEffect Effect3->FinalEffect

Pharmacological and Experimental Data

For research and development purposes, key quantitative data and experimental applications of netilmicin are summarized below.

Pharmacokinetic Parameters (Human)

Data from a study where a 2 mg/kg dose was intravenously infused into healthy volunteers [3].

Parameter Value / Observation
Peak Serum Concentration 16.56 μg/mL (at the end of infusion) [3]
Urinary Excretion 39% of dose excreted within 8 hours [3]
Pharmacokinetic Model Fits a two-compartment model [3]
Half-Life Approximately 2.5 hours [2]
Antibacterial Spectrum

Netilmicin is effective against a range of Gram-negative and some Gram-positive bacteria [2] [4] [5].

Gram-negative Bacteria Gram-positive Bacteria
Escherichia coli, Klebsiella spp., Enterobacter spp., Citrobacter spp. [2] Staphylococcus spp. (including methicillin-resistant strains) [2] [4] [5]
Proteus spp. (indole-positive & negative), Pseudomonas aeruginosa [2] [4] Some strains of Streptococcus [4] [5]
Serratia spp., Salmonella spp., Shigella spp. [2] [4] Streptococcus faecalis (Enterococcus) when combined with penicillin [2]
Neisseria gonorrhoeae [2]
Experimental Use in Research

Beyond its clinical use, this compound serves as a tool compound in research. One study used it as an esterase inhibitor in Daphnia magna to develop a fluorescence-based bioassay [6].

  • Protocol Summary: The study exposed D. magna juveniles to this compound concentrations ranging from 0.9 to 500 mg/L [6].
  • Measurement: After exposure, organisms were stained with calcein AM (5 μM for 60 minutes). The fluorescence intensity, which correlates with esterase activity, was quantified using automated confocal microscopy [6].
  • Finding: Netilmicin inhibited esterase activity at concentrations 6-fold lower than those causing immobilization in standard tests, demonstrating its utility for detecting sublethal effects [6].

Considerations for Drug Development

For professionals in the field, the following points are critical:

  • Synergistic Combinations: Netilmicin exhibits synergistic bactericidal effects with certain β-lactam antibiotics (e.g., penicillin, carbenicillin) against organisms like Streptococcus faecalis and Pseudomonas aeruginosa. This synergy can be leveraged in combination therapy regimens [2].
  • Toxicity Profile: The primary liabilities are nephrotoxicity and ototoxicity (vestibular and auditory). Notably, netilmicin is considered to have lower ototoxicity potential compared to other aminoglycosides like gentamicin. Toxicity is correlated with total exposure and trough concentrations, necessitating therapeutic drug monitoring [1] [2].
  • Resistance Mechanisms: Bacterial resistance can occur via plasmid-transferred transferase enzymes that modify and inactivate the drug. Netilmicin's structure may confer less susceptibility to some of these enzymes, making it effective against certain gentamicin-resistant strains [2] [5].

References

Netilmicin spectrum of activity Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin [1] [2]. Its bactericidal activity stems from high-affinity binding to the bacterial 30S ribosomal subunit [1] [2] [3].

  • Primary Action: It binds to the 16S rRNA and the S12 protein within the decoding center of the ribosome (helix 44, specifically near nucleotide A1408) [1] [3]. This binding disrupts protein synthesis by inhibiting the initiation complex formation, promoting misreading of the mRNA code, and causing premature termination of translation [2]. The resulting production of faulty or non-functional proteins leads to bacterial cell death.
  • Secondary Effect: It can also disrupt the integrity of the bacterial cell membrane, facilitating the leakage of intracellular contents and contributing to its lethal effect [2].

A critical threat to netilmicin's efficacy is ribosomal modification. Resistance is primarily conferred by specific 16S rRNA methyltransferases (such as NpmA) that methylate the N1 position of adenine at position 1408 (m1A1408) in the ribosome [3]. This methylation physically blocks the binding of netilmicin to its target site. A 2025 study highlights that netilmicin is one of the aminoglycosides most severely impacted by the m1A1408 modification, with a drastic reduction in potency (MIC >1024 µg/ml against resistant strains) [3]. The study suggests that the conformational rigidity of netilmicin's Ring I may contribute to its inability to evade this resistance mechanism effectively [3].

Spectrum of Activity Against Gram-Negative Bacteria

Netilmicin is a broad-spectrum antibiotic with activity against a variety of aerobic Gram-negative bacilli [1]. The table below summarizes its activity based on recent and historical in vitro studies.

Bacterial Species / Group Activity Profile & Key Findings Relevant Data (MIC, etc.)

| Enterobacterales (e.g., E. coli, Klebsiella, Enterobacter, Serratia, Citrobacter, Proteus) | Generally good in vitro activity. Historically, some strains resistant to other aminoglycosides were susceptible to netilmicin [1]. | Median MIC: 0.5 - 2 µg/mL (historical study, n=40 isolates) [4]. | | Pseudomonas aeruginosa | Active, with potential for synergistic combinations with beta-lactams (e.g., carbenicillin) [1]. | Not specified in search results. | | Acinetobacter spp. | Active against many strains [1]. | Not specified in search results. | | Neisseria gonorrhoeae | Recent (2024) data shows significantly higher susceptibility to netilmicin compared to gentamicin and many other aminoglycosides [5]. | Potency superior to gentamicin, sisomicin, and tobramycin against 152 clinical isolates [5]. | | Stenotrophomonas maltophilia | No specific data found in search results. | -- | | Burkholderia cepacia complex | No specific data found in search results. | -- |

Experimental Susceptibility Testing

For researchers characterizing bacterial susceptibility to netilmicin, standardized methods are essential. Key resources and protocols include:

  • Reference Methodologies: The Clinical and Laboratory Standards Institute (CLSI) provides definitive standards. CLSI document M07 outlines reference methods for dilution antimicrobial susceptibility tests (broth and agar) [5]. The CLSI M100 supplement provides the latest interpretive criteria (breakpoints) [5]. The EUCAST website hosts similar definitive guidelines and breakpoint tables for European standards [6].
  • Breakpoint Implementation: Clinical laboratories must use current breakpoints. The Breakpoint Implementation Toolkit (BIT), jointly developed by CLSI, CDC, and other bodies, assists labs in updating and validating their breakpoints for antibiotics, including aminoglycosides [7].
  • Specific Protocol for Agar Dilution (as applied to N. gonorrhoeae [5]):
    • Inoculum Preparation: Adjust a bacterial cell suspension to the 0.5 McFarland standard.
    • Plating: Spot approximately 10^4 CFU onto chocolate agar plates containing a defined, twofold serial dilution of netilmicin.
    • Incubation: Incubate plates at 37°C for 20-24 hours in an atmosphere containing 5% CO₂.
    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that fully inhibits visible growth after the incubation period.

Research and Development Considerations

  • Toxicity Profile: Like other aminoglycosides, netilmicin has nephrotoxic and ototoxic potential, though some evidence suggests it may be less nephrotoxic than gentamicin or tobramycin [4] [1]. Careful monitoring of drug levels and renal function is critical during therapeutic use.
  • Combating Resistance: The threat from 16S rRNA methyltransferases (e.g., m1A1408) is significant [3]. Future drug development may focus on designing aminoglycoside analogs with structural flexibility (e.g., different Ring I substituents like a 6'-OH group) or additional moieties (like the L-HABA group in amikacin) that can evade these modifications [3].

Experimental Workflow Diagram

The diagram below outlines a generalized protocol for determining the MIC of netilmicin against a bacterial isolate, from culture to result interpretation.

Start Start: Bacterial Isolate A Culture on non-selective agar (24-48 hours, 37°C) Start->A B Prepare inoculum (Adjust to 0.5 McFarland standard) A->B C Plate on agar with netilmicin serial dilutions B->C D Incubate plates (20-24 hours, 37°C, 5% CO₂) C->D E Read and record results (Check for visible growth) D->E F Determine MIC E->F End Interpret against breakpoint guidelines F->End

Conclusion

  • Core Utility: Netilmicin possesses a broad spectrum of in vitro activity against key Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacterales [1].
  • Notable Advantage: Recent data indicates it may be particularly potent against Neisseria gonorrhoeae, making it a candidate for further study in treating gonorrhea [5].
  • Critical Limitation: Its clinical utility is severely compromised by ribosomal methylation resistance (m1A1408), against which it shows very poor evasion [3]. Overcoming this resistance is a key challenge in aminoglycoside development.

References

Netilmicin pharmacokinetics profile half-life

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin Pharmacokinetic Parameters

Parameter Typical Value (Population) Conditions / Notes
Half-life (t₁/₂) 2.5 hours [1] Adults (General)
2.0 - 2.5 hours [2] Hong Kong Chinese cancer patients
~5.9 hours [3] Newborns
~2.5 hours [3] Older children (>3 months)
Systemic Clearance (CL) 3.9 L/h [4] Adult urology patients; Interindividual CV: 42%
Significantly higher [2] Hong Kong Chinese cancer patients vs. matched Caucasian parameters
Volume of Distribution (Central), Vc 14.5 L [4] Adult urology patients; Interindividual CV: 56%
Volume of Distribution (Peripheral), Vp 10.2 L [4] Adult urology patients
Intercompartmental Clearance (CLQ) 10.1 L/h [4] Adult urology patients
Primary Elimination Route Renal (Urine) [1] Typically 80% recovered unchanged in urine within 24 hours

Key Covariates and Population Variability

Pharmacokinetic studies highlight significant variability in netilmicin handling among different patient populations, which is crucial for dosing.

  • Renal Function: Creatinine clearance (CrCL) is a major determinant of netilmicin systemic clearance. The relationship is defined as CL (L/h) = 0.06 × CrCL [4]. Dosing must be adjusted in patients with renal impairment.
  • Patient Type: The volume of distribution and clearance are significantly larger in certain sub-populations, such as hematology-oncology patients, leading to a shorter half-life [2]. This can result in underdosing if standard regimens are applied.
  • Age: Newborns, especially premature infants, have a substantially prolonged half-life (~5.9 hours) compared to older children and adults, necessitating less frequent dosing [3].
  • Sex: One population study found that sex was a significant covariate for the central volume of distribution, with a smaller volume predicted in males [4].

Experimental Protocols for PK/PD Modeling

For researchers, dynamic in vitro models are invaluable tools for simulating human pharmacokinetics to study antimicrobial efficacy and resistance.

One-Compartment Dynamic In Vitro Model

This model is used to simulate the concentration-time profile of an antimicrobial in a single compartment.

  • Model Setup: The system consists of a central reservoir (containing the bacterial culture and antimicrobial), a diluent reservoir (with drug-free growth media), peristaltic pumps, and a waste reservoir [5].
  • PK Simulation: The changing antimicrobial concentration in the central reservoir is achieved by a continuous inflow of drug-free media and an equivalent outflow, simulating the drug's clearance. The flow rate is calculated based on the desired half-life [5].
  • PD End-point: Bacterial samples are collected from the central reservoir over time to determine the change in bacterial density (CFU/mL), generating a time-kill curve [5].

The following diagram illustrates the workflow and data flow for setting up and using this model.

A Define Target Human PK Profile B Calculate Media Flow Rate (Based on Desired Half-Life) A->B C Setup One-Compartment Apparatus B->C D Calibrate Peristaltic Pumps C->D E Inoculate Central Reservoir with Bacteria D->E F Administer Antimicrobial Dose E->F G Initiate Dynamic Dilution F->G H Collect Serial Samples from Central Reservoir G->H I Analyze Samples: - Antimicrobial Concentration (PK) - Bacterial Density (PD / CFU) H->I J Generate Time-Kill Curves & PK/PD Analysis I->J

Workflow for a one-compartment dynamic in vitro PK/PD model.

Hollow Fibre Infection Model (HFIM)

The HFIM is a more advanced system that allows for more complex, multi-compartment-like pharmacokinetic simulations over longer periods.

  • Model Setup: The core component is a hollow fibre cartridge containing thousands of semi-permeable fibres. The bacterial culture is contained in the extracapillary space (ECS), while the antimicrobial-containing media is pumped through the fibre lumens [5].
  • PK Simulation: By controlling the flow of media through the cartridge, complex multi-phasic pharmacokinetic profiles (e.g., distribution and elimination phases) can be simulated. The drug diffuses across the fibre membranes to expose the bacteria in the ECS [5].
  • Key Advantage: This system prevents the washout of microorganisms, which is critical for accurately studying the emergence of resistance during prolonged therapy [5].

Key PK/PD Principles and Clinical Translation

For aminoglycosides like netilmicin, the primary PK/PD index that predicts efficacy is the ratio of the peak concentration to the minimum inhibitory concentration (C~max~/MIC) [6]. Dosing strategies should aim to achieve a high C~max~/MIC ratio to maximize bacterial killing and reduce the risk of selecting resistant subpopulations.

References

Chemical Profile and Classification

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin (1-N-ethylsisomicin) is a semisynthetic aminoglycoside antibiotic. Its core chemical structure modifies sisomicin by adding an ethyl group to the 1-N position [1] [2].

The table below summarizes its key identifiers and properties:

Property Description
IUPAC Name (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4-Amino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol [2]
Molecular Formula C₂₁H₄₁N₅O₇ [1] [2]
Molecular Weight 475.587 g·mol⁻¹ [2]
CAS Registry No. 56391-56-1 [1]
Compound Class Synthetic organic / Aminoglycoside antibiotic [1]
Approval Status Approved (US FDA 1983; UK MHRA 2019) [1]

Synthesis and Production

The synthesis of netilmicin involves the selective alkylation of the sisomicin precursor.

Key Synthetic Route

A primary method involves reacting sisomicin with acetaldehyde in the presence of a chemical reducing agent like sodium borohydride (NaBH₄). This process selectively alkylates the 1-amino group to create the 1-N-ethyl derivative [3].

A common practice involves protecting other reactive primary amino groups in the sisomicin molecule before ethylation. This can be achieved through silylation, using agents like hexamethyldisilazane, chlorotrimethylsilane, or bis(trimethylsilyl)acetamide. The protecting groups are removed after the ethylation step [3].

The diagram below illustrates the workflow for obtaining netilmicin and a modern derivative from sisomicin:

G Sisomicin Sisomicin Netilmicin Netilmicin Sisomicin->Netilmicin 1. Selective N-1 Ethylation ACHN_490 ACHN_490 Sisomicin->ACHN_490 2. Multi-step synthesis Netilmicin->ACHN_490 Precursor to modern derivative

Sisomicin serves as a starting point for netilmicin and the modern neoglycoside ACHN-490 [3] [4].

Modern Context in Neoglycoside Synthesis

Sisomicin remains a platform for developing new aminoglycosides. The synthesis of ACHN-490 (plazomicin), a next-generation agent, is more complex. It involves an eight-step process that includes protecting specific positions on the sisomicin molecule and adding bulky substituents (an (S)-HABA group at the N1 position and a hydroxyethyl group at the 6' position) to evade a broader range of resistance enzymes [4] [5].

Antimicrobial Activity and Spectrum

Netilmicin was developed to address gentamicin resistance. Its 1-N-ethyl modification makes it less susceptible to certain aminoglycoside-modifying enzymes (AMEs), particularly adenylating and phosphorylating enzymes [6] [7].

The table below summarizes its in vitro activity against various bacterial isolates:

Bacterial Isolate Netilmicin Activity Summary
Gram-negative bacilli Over 90% inhibited at 1.56 μg/mL [6].
Serratia marcescens & Enterobacter spp. Substantially more active than gentamicin, sisomicin, tobramycin, or amikacin [6].
Gentamicin-resistant Gram-negative bacilli Active against most strains, including some Klebsiella and Serratia [6] [7].
Pseudomonas aeruginosa Less active in vitro than gentamicin or tobramycin; clinical efficacy appears similar [7].
Staphylococcus aureus Highly susceptible (both penicillin-susceptible and resistant strains) [6].

Pharmacokinetic Properties

Netilmicin pharmacokinetics are crucial for dosing, especially in patients with impaired renal function.

  • Model and Half-life: Its pharmacokinetics are best described by a multicompartment model. After a single intravenous dose, it shows biphasic elimination with half-lives of approximately 2 hours (t₁/₂β) and 36.9 hours (t₁/₂γ) [8].
  • Distribution: The volume of distribution at steady state (Vdss) is about 0.68 L/kg, indicating distribution beyond the blood plasma into tissues [8].
  • Elimination: It is primarily eliminated unchanged by the kidneys. Plasma clearance is approximately 91 mL/min, with renal clearance accounting for about 67 mL/min [8]. In patients with normal renal function, the elimination half-life is about 2.5 hours [2].
  • Dosing Consideration: The prolonged terminal elimination phase suggests potential for tissue accumulation with repetitive dosing, a common trait among aminoglycosides that must be considered during therapeutic drug monitoring [8]. Dosage adjustment is necessary in individuals with renal impairment [9].

Resistance Mechanisms

The primary resistance mechanism against aminoglycosides is enzymatic modification. Netilmicin's structure helps it evade some, but not all, of these enzymes:

  • Enzymatic Resistance: The 1-N-ethyl group protects netilmicin from many nucleotidyltransferases [ANT(2″)] and phosphotransferases. However, it can still be inactivated by certain acetyltransferases [7] [5].
  • Specific AAC Enzyme: The acetyltransferase AAC(2')-Ia can acetylize netilmicin at its 2' position, conferring resistance. This enzyme also impacts the next-generation aminoglycoside plazomicin [5].

References

Mechanism of Action and Bacterial Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin exerts its bactericidal effect by irreversibly binding to specific sites on the bacterial 30S ribosomal subunit, including the 16S rRNA and the S12 protein [1]. This binding interferes with the initiation complex of protein synthesis and causes misreading of the messenger RNA (mRNA) template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional or toxic proteins and bacterial cell death [1].

The following diagram illustrates the primary mechanisms of aminoglycoside activity and resistance, which contextualizes netilmicin's profile:

Summary of aminoglycoside mechanisms and resistance.

A key feature of netilmicin is its stability against certain enzymes that inactivate other aminoglycosides. Specifically, it remains active against bacteria that synthesize aminoglycoside 3-N-acetyltransferase I or aminoglycoside 2"-O-nucleotidyltransferase, which are common resistance mechanisms in gentamicin-resistant strains [2]. It is also effective against some gentamicin-resistant Staphylococcus aureus strains that produce phosphotransferase and acetyltransferase enzymes [2].

Spectrum of Activity & Comparative Data

Netilmicin is active against a wide variety of gram-negative bacilli [1] [3] [4]. Its activity is often compared to other aminoglycosides, particularly against resistant strains.

The table below provides a comparative overview of netilmicin's in vitro activity against various gram-negative bacteria, based on historical clinical isolate testing.

Bacterial Organism Netilmicin Susceptibility & Comparative Notes
Escherichia coli Active; however, gentamicin-resistant strains are often also resistant to netilmicin [4].
Klebsiella spp. Active; a significant proportion (88%) of gentamicin-resistant strains were susceptible [4].
Pseudomonas aeruginosa Active, but generally less active than gentamicin or tobramycin [4] [5]. About 54% of gentamicin-resistant strains were susceptible [4].
Serratia spp. Active; 67% of gentamicin-resistant strains were susceptible to netilmicin [4].
Proteus mirabilis Active, with activity similar to gentamicin and tobramycin [4].
Indole-positive Proteus & Providencia Active, but gentamicin-resistant strains are often cross-resistant [4].
Enterobacter spp. Active [4].
Staphylococcus aureus Active, including some strains resistant to other aminoglycosides [2] [1].

Experimental Protocols for Testing Activity

For researchers assessing netilmicin's efficacy, here are outlines of standard in vitro and in vivo methodologies.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of netilmicin [4].

  • Preparation of Inoculum: Prepare a suspension of the test bacterium, adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
  • Dilution Series: Prepare a two-fold serial dilution of netilmicin in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
  • Inoculation: Inoculate each well with a standardized concentration of bacteria (e.g., (5 \times 10^5) CFU/mL).
  • Incubation: Incub the plate under appropriate conditions (typically 35°C for 16-20 hours).
  • Reading Results: The MIC is defined as the lowest concentration of netilmicin that completely prevents visible growth of the organism. The Minimal Bactericidal Concentration (MBC) can be determined by subculturing from clear wells onto antibiotic-free agar plates; the MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [4].
In Vivo Synergy Testing

Netilmicin is often tested in combination with other antibiotics for a synergistic effect, which is particularly relevant for infections like enterococcal endocarditis.

  • Checkerboard Assay: This is a common in vitro method to test for synergy.
    • Set up a two-dimensional broth microdilution scheme where the concentrations of netilmicin and the second antibiotic (e.g., a penicillin) vary independently along the rows and columns of a microtiter plate.
    • Inoculate with the test organism.
    • After incubation, calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic [1].
  • Time-Kill Kinetics: This method provides a more dynamic assessment of synergy.
    • Expose a standardized bacterial inoculum to netilmicin alone, the second antibiotic alone, and the combination at relevant concentrations.
    • Take samples at predetermined time intervals (e.g., 0, 4, 8, 24 hours), serially dilute them, and plate them to determine viable counts (CFU/mL).
    • Synergy is demonstrated when the combination results in a ≥100-fold (2-log10) decrease in CFU/mL compared to the most active single agent after 24 hours.

Clinical Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of netilmicin is crucial for effective and safe dosing, especially given its narrow therapeutic window.

Parameter Details
Route of Administration Intravenous or intramuscular; not absorbed from the gut [1] [5].
Protein Binding Low [1].
Metabolism No significant metabolism; excreted largely unchanged [1].
Elimination Primarily renal excretion [1].
Half-life Approximately 2–2.5 hours [6] [1].
Volume of Distribution (Vc) ~14.5 L (high interindividual variability) [6].
Clearance (CL) ~3.9 L/h, correlated with creatinine clearance [6].

A population pharmacokinetic study in adults recommended that dosing regimens should be individualized based on creatinine clearance (CrCL) and patient sex for improved accuracy [6]. The study established the following covariate relationships:

  • Clearance (L/h) = 0.06 × CrCL
  • Volume of Distribution (L) = 18.9 − 5.9 × SEX (where SEX = 1 for male, 0 for female) [6]

The major dose-limiting toxicities of netilmicin, common to all aminoglycosides, are:

  • Nephrotoxicity: Damage to the renal proximal tubular cells, which is often reversible [1] [7].
  • Ototoxicity: Irreversible damage to the sensory hair cells in the inner ear, leading to hearing loss (cochleotoxicity) and/or balance disorders (vestibulotoxicity) [1] [8]. Some studies and the British National Formulary suggest that netilmicin may be less ototoxic than gentamicin, particularly with treatment durations longer than 10 days [9] [5].

Future Research and Development

Current research is exploring ways to overcome the limitations of aminoglycosides like netilmicin.

  • Combinatorial Biosynthesis: Researchers are manipulating the biosynthetic gene clusters in antibiotic-producing bacteria (e.g., Micromonospora) to create novel aminoglycoside derivatives. The goal is to produce analogs with improved activity against resistant strains and reduced toxicity [10].
  • Understanding Ototoxicity: Ongoing studies are focused on elucidating the precise transport pathways (e.g., via mechanotransducer channels in hair cells) and intracellular targets (e.g., mitochondrial ribosomes) of aminoglycosides in the inner ear. This knowledge is key to developing protective therapies that prevent hearing loss without compromising antibacterial efficacy [8].

References

Netilmicin resistance mechanisms enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin Resistance Mechanisms

Mechanism Description Key Enzymes/Modifications Impact on Netilmicin
Enzymatic Modification [1] [2] [3] Resistance enzymes chemically modify the drug, reducing its binding to the ribosome. Aminoglycoside-modifying enzymes (AMEs): Acetyltransferases (AAC), Nucleotidyltransferases (ANT), Phosphotransferases (APH) [1]. Confers high-level resistance by inactivating the drug [1].

| 16S rRNA Methylation [4] [2] | Methyltransferases add methyl groups to the 16S rRNA, physically blocking drug binding. | - m1A1408 (by methyltransferases NpmA/NpmB)

  • m7G1405 (by methyltransferases ArmA, RmtA-H) [4]. | Extremely high-level resistance; netilmicin is one of the most strongly impacted aminoglycosides by m1A1408 [4]. | | Efflux Pumps [1] [5] | Bacterial membrane proteins actively export antibiotics from the cell. | Resistance-nodulation-division (RND) family transporters (e.g., MexXY-OprM in P. aeruginosa) [1]. Contributes to multidrug resistance phenotypes [5]. |

Experimental Analysis of Resistance

For researchers investigating these mechanisms, the following methodologies are foundational.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for quantifying resistance and the impact of specific mechanisms.

  • Procedure:
    • Prepare a series of netilmicin concentrations in a liquid growth medium (e.g., Mueller-Hinton broth) across a 96-well plate.
    • Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.
    • Incubate the plate at 35°C for 16-20 hours.
    • The MIC is defined as the lowest concentration of netilmicin that completely inhibits visible bacterial growth.
  • Application: To assess the impact of rRNA methylation, this assay is performed with isogenic bacterial strains that either express or do not express a methyltransferase (e.g., NpmA). A significant increase in MIC in the expressing strain indicates the effect of the modification [4].
Molecular Detection of Resistance Genes
  • PCR/qPCR/dPCR: Used to detect genes encoding for AMEs or 16S rRNA methyltransferases. These techniques are highly sensitive and specific for identifying resistance determinants in clinical isolates or environmental samples [6] [2].
  • Whole-Genome Sequencing (WGS): Provides the most comprehensive analysis. By sequencing bacterial isolates, researchers can identify known resistance genes, mutations in target sites, and the genomic context of resistance elements (e.g., if they are plasmid-borne) [6] [7].

The experimental workflow for elucidating netilmicin resistance typically integrates these techniques, as shown below.

Start Bacterial Isolate Phenotype Phenotypic Assay (Broth Microdilution for MIC) Start->Phenotype Genotype Genotypic Analysis (PCR or WGS for Resistance Genes) Start->Genotype Result Confirmed Netilmicin Resistance Profile Phenotype->Result High MIC Genotype->Result Gene Detected Mech1 Resistance Mechanism Identified: Enzymatic Modification (AMEs) Mech2 Resistance Mechanism Identified: 16S rRNA Methylation Result->Mech1 Result->Mech2

Structural Basis for Susceptibility to rRNA Methylation

Netilmicin's particular vulnerability to m1A1408 methylation is due to its specific chemical structure. Research using cryo-electron microscopy (cryo-EM) and molecular dynamics simulations has revealed that netilmicin has a conformationally restricted Ring I [4].

  • Mechanism: The m1A1408 modification introduces a methyl group that causes steric hindrance and electrostatic repulsion within the drug-binding pocket on the 16S rRNA.
  • Structural Insight: Unlike aminoglycosides like amikacin or paromomycin, which can adapt their conformation to accommodate the m1A1408 methyl group, netilmicin's rigid structure prevents this adjustment, leading to a drastic reduction in ribosome binding affinity and a >1024-fold increase in MIC [4].

References

Comprehensive Application Notes and Protocols: RP-HPLC Method Development and Validation for Netilmicin Sulfate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Netilmicin Sulfate and Analytical Challenges

This compound is a semi-synthetic aminoglycoside antibiotic with activity against a broad spectrum of Gram-negative bacteria. As with other aminoglycosides, netilmicin presents significant analytical challenges due to its lack of strong UV chromophores, high hydrophilicity, and complex composition of related substances. Traditional analytical methods for netilmicin have relied on microbiological assays or techniques requiring pre- or post-column derivatization to enable detection. These methods are often time-consuming, lack specificity, or cannot adequately distinguish between the main component and potential impurities. The development of robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods has therefore been essential for accurate quantification and impurity profiling of this compound in pharmaceutical formulations and bulk substances [1] [2].

The therapeutic monitoring of netilmicin is particularly important due to its narrow therapeutic range and potential for oto- and nephrotoxicity. While early methods focused on biological fluid analysis, modern quality control requires precise methods for drug substance and product characterization. The structural complexity of netilmicin, with multiple possible impurities including sisomicin (starting material), N1-ethylgaramine, and various ethyl derivatives, necessitates chromatographic methods capable of separating and quantifying these related substances to ensure drug safety and efficacy [2].

Chromatographic Method Parameters and Conditions

Overview of Method Configurations

Recent advancements in RP-HPLC methods for this compound analysis have employed various detection strategies to overcome the compound's inherent detection challenges. The table below summarizes three distinct methodological approaches developed for netilmicin analysis:

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Related Substances Method Stability-Indicating Method Green Stability-Indicating Method
Detection Charged Aerosol Detection [1] UV (205 nm) [3] UV (205 nm) [4]
Column Pentafluorophenyl (10 cm × 4.6 mm) [1] C18 (250 mm × 4.6 mm, 5 µm) [3] C18 (250 mm × 4.6 mm, 5 µm) [4]
Mobile Phase Gradient: (A) Pentafluoropropionic acid-water-ACN (0.1:96:4), (B) TFA-water-ACN (1:96:4) [1] Gradient with reduced ion-pairing agents [3] Ethanol-buffer (pH 3.5) with 1-hexane sodium sulfonate/sodium sulfate [4]
Flow Rate Not specified Not specified 1.0 mL/min [4]
Injection Volume Not specified Not specified 20 µL [4]
Runtime Not specified Not specified <7 minutes [4]
Linear Range Not specified Netilmicin: 100-300 µg/mL; Benzyl alcohol: 10.0-30.0 µg/mL [3] Netilmicin: 125.0-1000.0 µg/mL [4]
Detection System Considerations

The selection of detection methodology represents a critical consideration in netilmicin analysis. Traditional UV detection at low wavelengths (200-210 nm) has been employed but offers limited sensitivity for trace-level related substances due to the compound's weak UV chromophore. Charged aerosol detection (CAD) has emerged as a powerful alternative, providing enhanced sensitivity for compounds lacking chromophores. CAD operates by measuring the charge of aerosolized analyte particles after nebulization and evaporation of the mobile phase, resulting in a response that depends primarily on the analyte concentration rather than its chemical structure [1] [5]. This detection principle makes CAD particularly suitable for aminoglycoside antibiotics like netilmicin, especially when comprehensive impurity profiling is required.

For formulations containing preservatives such as benzyl alcohol, UV detection at 205 nm remains viable for assay quantification, particularly when combined with effective chromatographic separation that resolves the active pharmaceutical ingredient from preservatives and potential degradation products. The dual detection approach—using CAD for impurity profiling and UV for assay determination—represents an optimal strategy for comprehensive this compound characterization [3].

Mobile Phase Optimization

The development of effective mobile phase systems for netilmicin analysis has addressed the compound's high hydrophilicity through various approaches. Early methods employed ion-pairing chromatography with additives such as pentafluoropropionic acid and trifluoroacetic acid to enhance retention on reversed-phase columns. More recent methods have focused on reducing reliance on ion-pairing reagents through systematic optimization of chromatographic parameters, aligning with green chemistry principles while maintaining analytical performance [1] [3].

The use of hydrophilic interaction liquid chromatography (HILIC) or pentafluorophenyl stationary phases provides alternative retention mechanisms for netilmicin and its related substances. These approaches often yield different selectivity patterns compared to conventional C18 columns, potentially offering improved separation of structurally similar impurities. The mobile phase pH, buffer concentration, and organic modifier selection all significantly impact critical peak pairs such as netilmicin and sisomicin, requiring careful optimization to achieve baseline resolution [1] [3].

Method Validation Results and Performance Characteristics

Validation according to ICH Guidelines

Comprehensive validation of RP-HPLC methods for this compound has demonstrated suitability for intended applications in quality control settings. The following table summarizes key validation parameters for recently developed methods:

Table 2: Method Validation Results for this compound HPLC Methods

Validation Parameter Stability-Indicating Method [3] Green Stability-Indicating Method [4] Acceptance Criteria
Linearity (R²) >0.999 Not specified R² > 0.995
Precision (RSD) <2% Not specified RSD < 2%
Accuracy 98-102% Not specified 98-102%
Specificity Baseline resolution of netilmicin and sisomicin achieved; Degradation products separated from actives Not specified No interference from blank, placebo, or degradation products
Range Netilmicin: 100-300 µg/mL; Benzyl alcohol: 10.0-30.0 µg/mL Netilmicin: 125.0-1000.0 µg/mL Appropriate for intended application
Robustness Compliant with ICH guidelines Not specified Method resistant to small, deliberate parameter variations
Forced Degradation Studies

Stability-indicating capability has been established through forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidative stress, thermal stress, humidity, and photolytic conditions. These studies demonstrate that the methods can adequately separate degradation products from the active pharmaceutical ingredient and from each other, confirming method specificity and stability-indicating properties. Under acidic and basic conditions, netilmicin undergoes significant degradation due to hydrolysis of its glycosidic bonds, while oxidative stress typically results in moderate degradation. The method successfully resolves these degradation products from the main peak, enabling accurate quantification of netilmicin in stability samples [3].

The forced degradation protocols typically involve treatment with 0.1N HCl and 0.1N NaOH at room temperature for several hours, oxidation with 3% hydrogen peroxide at room temperature, and thermal stress at 60°C. Photostability studies follow ICH Q1B guidelines, exposing samples to both visible and UV light. Through these studies, methods have demonstrated their ability to accurately quantify netilmicin in the presence of its degradation products, establishing their suitability for stability testing [3].

Greenness Assessment

Modern method development has incorporated environmental impact assessment using established green chemistry metrics. The green stability-indicating method has reported an Analytical GREENness (AGREE) score of 0.65, an Analytical Eco-Scale (AES) of 87, and a whiteness index of 99.2, confirming its adherence to green analytical chemistry principles. These assessments consider factors such as energy consumption, waste generation, and toxicity of reagents, with higher scores indicating more environmentally friendly methods [4].

The reduction of ion-pairing reagent concentrations without compromising chromatographic performance represents a significant advancement in green method development for netilmicin analysis. Traditional methods often required high concentrations of ion-pairing agents such as pentafluoropropionic acid and trifluoroacetic acid to achieve adequate retention and separation. Recent methods have systematically optimized chromatographic parameters to minimize the use of these reagents, reducing environmental impact while maintaining analytical performance [3] [4].

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase or water to obtain a stock solution of approximately 1 mg/mL. Further dilute as necessary to obtain working standard solutions in the concentration range of 100-300 µg/mL for assay determination [3].

  • Sample Preparation for Pharmaceutical Formulations: For injections, accurately transfer a volume equivalent to approximately 50 mg of netilmicin into a 50 mL volumetric flask. Dilute to volume with mobile phase or water and mix thoroughly. For ophthalmic solutions, dilute directly as appropriate. For formulations containing benzyl alcohol, prepare separate dilutions as needed to accommodate the different concentration ranges of the active and preservative [3] [4].

  • Sample Filtration: Filter all solutions through a 0.45 µm membrane filter before injection, discarding the first few mL of the filtrate [6].

Mobile Phase and Buffer Preparation
  • Ion-Pairing Mobile Phase System: For the related substances method, prepare mobile phase A by mixing pentafluoropropionic acid, water, and acetonitrile in the ratio 0.1:96:4 (v/v/v). Prepare mobile phase B by mixing trifluoroacetic acid, water, and acetonitrile in the ratio 1:96:4 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use [1].

  • Green Mobile Phase System: Dissolve appropriate amounts of 1-hexane sodium sulfonate and anhydrous sodium sulfate in water to prepare a buffer solution. Adjust the pH to 3.5 if necessary. Mix 40 mL of ethanol with 960 mL of this buffer solution to obtain the final mobile phase [4].

  • Alternative Phosphate Buffer System: Prepare a phosphate buffer by dissolving monopotassium phosphate in water and adjusting pH to 3.0 with phosphoric acid. Mix with acetonitrile according to the desired gradient program [6].

Chromatographic System Operation

G Start Start HPLC System MP Mobile Phase Preparation • Degas and filter solvents • Set up gradient program Start->MP Column Column Equilibration • Install appropriate column • Equilibrate with initial mobile phase MP->Column Standards Standard Analysis • Inject system suitability standard • Evaluate resolution and peak shape Column->Standards Samples Sample Analysis • Inject blank, standard, then samples • Use controlled temperature if needed Standards->Samples Data Data Analysis • Identify peaks based on retention time • Integrate and calculate concentrations Samples->Data End System Shutdown • Flush with appropriate solvents • Store column properly Data->End

  • System Setup and Equilibration: Install the selected chromatographic column (C18, pentafluorophenyl, or other appropriate stationary phase) and allow it to equilibrate with the initial mobile phase composition until a stable baseline is achieved. For gradient methods, ensure sufficient equilibration time between injections to maintain reproducible retention times [1] [3].

  • System Suitability Testing: Before sample analysis, perform system suitability tests using a standard solution containing netilmicin and critical impurities such as sisomicin. Verify that the resolution between netilmicin and sisomicin is not less than 2.0, the tailing factor for netilmicin peak is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0% [3].

  • Sample Analysis Sequence: Program the autosampler to inject samples in the following sequence: blank solution (mobile phase or diluent), standard solution (to confirm retention time stability), followed by test solutions. Include standard solutions at regular intervals throughout the sequence to monitor system performance during extended runs [3].

Application Examples and Case Studies

Analysis of this compound Injections

The simultaneous determination of netilmicin and benzyl alcohol in injectable formulations represents a key application of the developed methods. Injectable formulations typically contain benzyl alcohol as a preservative, necessitating methods that can accurately quantify both compounds despite their different concentration ranges. The method employs gradient elution with a C18 column and UV detection at 205 nm, achieving baseline separation between netilmicin, benzyl alcohol, and potential impurities such as sisomicin. The linearity range of 100-300 µg/mL for netilmicin and 10.0-30.0 µg/mL for benzyl alcohol accommodates the typical ratio of these components in commercial formulations [3].

For quality control testing, the method enables assay determination of both active ingredient and preservative content, as well as monitoring of related substances in a single chromatographic run. The method's robustness has been verified through deliberate variations in chromatographic parameters such as mobile phase pH, flow rate, and column temperature, demonstrating that the method remains reliable under typical laboratory operating conditions [3].

Impurity Profiling in Bulk Substances

The charged aerosol detection method has been specifically applied to the comprehensive impurity profiling of this compound bulk substance. This method can separate all known related substances of netilmicin, including sisomicin (starting material), N1-ethylgaramine, and various positional ethyl derivatives that may be formed during synthesis. The use of a pentafluorophenyl stationary phase provides different selectivity compared to traditional C18 columns, potentially offering improved separation of structurally similar impurities [1] [2].

The method's sensitivity enables detection and quantification of low-level impurities that may not be detected by UV detection due to netilmicin's weak chromophore. This comprehensive impurity profile is essential for manufacturing process control and ensuring consistent drug substance quality. The method has been validated according to ICH guidelines, demonstrating specificity, accuracy, precision, and linearity across the validated concentration range [1].

G Analysis Netilmicin Sample Detection Detection Method Selection Analysis->Detection CAD Charged Aerosol Detection • All impurities detected • Superior sensitivity Detection->CAD UV UV Detection (205 nm) • Suitable for assay • Limited impurity detection Detection->UV App1 Application: Impurity Profiling Bulk Substance Analysis CAD->App1 App2 Application: Assay Determination Formulation Quality Control UV->App2

Stability Monitoring of Ophthalmic Solutions

The green stability-indicating method has been successfully applied to the analysis of netilmicin in ophthalmic solutions. This method offers advantages for routine quality control testing, with a short analysis runtime of less than 7 minutes and reduced environmental impact compared to traditional methods. The method employs a simple isocratic elution system with ethanol-based mobile phase, aligning with green chemistry principles while maintaining analytical performance [4].

For stability studies, the method can adequately separate netilmicin from its degradation products formed under various stress conditions, enabling accurate quantification of the active ingredient throughout the product's shelf life. The method's concentration range of 125.0-1000.0 µg/mL accommodates the typical strengths of ophthalmic formulations while providing adequate sensitivity for degradation product detection [4].

Troubleshooting and Technical Notes

  • Retention Time Instability: If experiencing retention time shifts, ensure consistent mobile phase preparation, particularly pH control for ion-pairing methods. Allow sufficient equilibration time between gradient runs, and verify that the column temperature is stable throughout the analysis [1] [3].

  • Peak Tailing: For peak tailing issues, check column performance using system suitability standards. If tailing exceeds specifications, consider column regeneration or replacement. Also verify that the sample solvent is compatible with the mobile phase to avoid peak distortion [3].

  • Reduced Sensitivity with CAD: If using charged aerosol detection and experiencing sensitivity issues, verify that the nebulizer temperature is properly set and that gas flow rates are consistent. Ensure that mobile phase components are sufficiently volatile for effective nebulization and evaporation [1] [5].

  • Inadequate Resolution: If critical peak pairs such as netilmicin and sisomicin are not adequately resolved, consider fine-tuning the gradient program or adjusting mobile phase pH. Alternatively, evaluate different stationary phases such as pentafluorophenyl columns that may offer different selectivity [1] [3].

Conclusion

The development and validation of RP-HPLC methods for this compound analysis have addressed the unique analytical challenges posed by this aminoglycoside antibiotic. Modern methods have evolved to incorporate green chemistry principles, reduced analysis times, and enhanced detection capabilities while maintaining compliance with regulatory requirements. The availability of multiple methodological approaches allows analysts to select the most appropriate technique based on specific application needs, whether for comprehensive impurity profiling, routine quality control testing, or stability monitoring.

The continued advancement in detection technologies, particularly the adoption of charged aerosol detection, has significantly improved the sensitivity and comprehensiveness of netilmicin impurity profiling. Meanwhile, the systematic optimization of chromatographic conditions has enabled reduced reliance on undesirable ion-pairing reagents without compromising analytical performance. These developments collectively contribute to more robust, sustainable, and informative analytical methods for this compound in pharmaceutical applications.

References

Comprehensive Application Notes and Protocols for Netilmicin Sulfate Injection Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Formulation Composition

Netilmicin sulfate is a semi-synthetic aminoglycoside antibiotic used extensively for treating severe bacterial infections including sepsis, pneumonia, and urinary tract infections, particularly those caused by multidrug-resistant Gram-negative bacteria [1]. The chemical instability of netilmicin in solution presents significant formulation challenges, as the molecule contains unsaturated double-bonds in its structure that make it susceptible to oxidative degradation during production and storage [2]. To address these challenges, optimized formulations incorporate specific stabilizers that protect the molecule from oxidative degradation while maintaining sterility and potency [3] [2].

The composition of this compound injection has been systematically optimized to enhance stability while meeting pharmacopeial requirements. The following table summarizes the core components and their functional roles in the formulation:

Table 1: Composition of this compound Injection

Component Concentration Range Function Notes
This compound 20,000-100,000 U/mL Active ingredient Potency calculated as netilmicin (C₂₁H₄₁N₅O₇) [4]
Sodium sulfite/sodium hydrogen sulfite 0.1-0.5 mg/mL Antioxidant Prevents oxidative degradation [3] [2]
L-cysteine 0.2-1.0 mg/mL Antioxidant/stabilizer Synergistic effect with sulfites [3] [2]
Edetate disodium 0.1-0.6 mg/mL Chelating agent Binds metal ions that catalyze oxidation [3] [2]
Water for injection q.s. to volume Solvent Must be purged with nitrogen to reduce oxygen content [3]

The formulation may additionally contain suitable buffers, though the USP specifies that the final solution must have a pH between 3.5 and 6.0 to maintain stability and compatibility [5] [6]. The combination of sulfite and cysteine provides synergistic antioxidant protection through complementary mechanisms, while edetate further enhances stability by chelating metal ions that might catalyze oxidation reactions [2].

Manufacturing Process and Workflow

Equipment and Material Preparation

The manufacturing process requires specific equipment and environmental controls to ensure product quality:

  • Environment: Aseptic processing area with air purity maintained at hundred-grade classification [7]
  • Mixing vessels: Stainless steel or glass vessels with temperature control (capable of maintaining 30-40°C) [3]
  • Filtration system: 0.22 μm polypropylene foldable filter elements and 0.22 μm polyethersulfone microporous membranes for sterile filtration [7]
  • Nitrogen supply: High-purity nitrogen gas for deoxygenation [3]
  • Filling equipment: Aseptic filling system capable of operating under nitrogen protection [3]

All equipment must be thoroughly cleaned and sterilized before use. Water for injection should be freshly prepared and purged with nitrogen for at least 15 minutes to reduce oxygen content to below 1 ppm prior to use [3].

Manufacturing Workflow Diagram

The following diagram visualizes the complete manufacturing process for this compound injection:

G cluster_preparation Solution Preparation Phase cluster_combination Solution Combination & Filling cluster_final Terminal Processing Start Start Manufacturing Process A1 Prepare 20% WFI (≤40°C) Nitrogen sparging Start->A1 B1 Prepare 20% WFI Nitrogen sparging Start->B1 A2 Add cysteine and This compound A1->A2 A3 Add 0.2% needle carbon Stir 30 min A2->A3 A4 Filter through 1μm filter A3->A4 C1 Combine both solutions A4->C1 B2 Add sulfite and edetate B1->B2 B3 Add 0.2% needle carbon Stir 30 min B2->B3 B4 Filter through 1μm filter B3->B4 B4->C1 C2 Add remaining WFI (50% of total volume) C1->C2 C3 Adjust pH to 3.5-6.0 C2->C3 C4 Final volume adjustment with WFI C3->C4 D1 Two-stage filtration: 0.22μm polypropylene + 0.22μm polyethersulfone C4->D1 D2 Aseptic filling under nitrogen protection D1->D2 D3 Sterilization (100°C or lower) D2->D3 D4 Inspection and packaging D3->D4 End Final Product D4->End

Diagram 1: this compound Injection Manufacturing Workflow

Detailed Manufacturing Instructions

The manufacturing process follows a precise sequence to ensure optimal stability and sterility:

  • Step 1: Primary Solution Preparation - Add cysteine and this compound raw materials to 20% of the total preparation volume of water for injection (maintained at ≤40°C) [3]. Stir until completely dissolved, then add 0.2% (g/mL) needle-use activated carbon. Stir for 30 minutes for adsorption of impurities, then filter through a 1 μm filter [4].

  • Step 2: Stabilizer Solution Preparation - Simultaneously, add sodium sulfite (or sodium hydrogen sulfite) and edetate to another vessel containing 20% of the total preparation volume of water for injection [2]. Stir until completely dissolved, then add 0.2% (g/mL) needle-use activated carbon. Stir for 30 minutes, then filter through a 1 μm filter [3].

  • Step 3: Solution Combination - Combine the solutions from Step 1 and Step 2, then add water for injection to approximately 50% of the total preparation volume [4]. Adjust pH to between 3.5 and 6.0 using sodium hydroxide or hydrochloric acid solutions [3].

  • Step 4: Final Volume Adjustment - Add water for injection to the final volume with continuous stirring to ensure homogeneity [2].

  • Step 5: Sterile Filtration and Filling - Filter the bulk solution through a two-stage sterile filtration system: first through a 0.22/0.22 μm polypropylene foldable filter element, then through a 0.22/0.22 μm polyethersulfone microporous membrane [7]. Fill immediately into pre-sterilized type I glass vials or ampoules under nitrogen protection [3].

  • Step 6: Terminal Sterilization - Although aseptic processing is preferred, terminal sterilization may be performed at 100°C or lower if necessary [7].

Quality Control and Testing Protocols

Analytical Testing Specifications

This compound injection must comply with stringent quality control specifications as defined in pharmacopeial standards [5] [6] [8]. The following table summarizes the key quality attributes and their acceptance criteria:

Table 2: Quality Control Specifications for this compound Injection

Test Parameter Method Reference Acceptance Criteria Frequency
Assay (Netilmicin content) USP Chromatographic method [5] 90.0-115.0% of labeled claim Each batch
pH USP ⟨791⟩ [5] 3.5-6.0 Each batch
Bacterial endotoxins USP ⟨85⟩ [5] ≤1.25 USP Endotoxin Units/mg of netilmicin Each batch
Sterility USP ⟨71⟩ Membrane Filtration [5] Must meet sterility requirements Each batch
Particulate matter USP ⟨788⟩ [5] Meets requirements for small-volume injections Each batch

| Related substances | HPLC method [2] | Individual impurities: NMT 2.0% Total impurities: NMT 5.0% | Each batch | | Color and clarity | Visual inspection [9] | Colorless to slightly yellow, clear | Each container |

Detailed Assay Methodology

The potency of this compound injection is determined using a validated HPLC method per USP requirements [5] [6]:

  • Mobile Phase: Prepare as directed in the Assay under this compound monograph [5]
  • Standard Preparation: Prepare a solution of USP this compound RS in mobile phase [6]
  • Assay Preparation: Transfer an accurately measured volume of injection equivalent to about 100 mg of netilmicin to a low-actinic 100-mL volumetric flask, dilute with mobile phase to volume, and mix [5]
  • Chromatographic System: Use a suitable LC system with detection at 200 nm or as specified in the monograph [5]
  • Procedure: Inject equal volumes (≈20 μL) of the standard and assay preparations into the chromatograph [6]
  • Calculation: Calculate the quantity, in mg, of netilmicin (C₂₁H₄₁N₅O₇) in each mL of the injection taken by the formula: 0.1(W_S × P/50V)(r_U / r_S) where V is the volume, in mL, of injection taken, W_S is the weight of standard, P is the potency of standard, and r_U and r_S are the peak responses of assay and standard preparations, respectively [5]
Bacterial Endotoxin Testing

The bacterial endotoxins test is critical for this injectable product:

  • Test Method: Use the kinetic turbidimetric or chromogenic method as described in USP ⟨85⟩ [5]
  • Sample Preparation: Dilute the injection if necessary to remain within the validated range of the test [5]
  • Calculation: The product contains not more than 1.25 USP Endotoxin Units per mg of netilmicin [5]
Sterility Testing

Sterility testing must be performed according to USP ⟨71⟩ using the Membrane Filtration method [5]:

  • Filtration Apparatus: Use a validated membrane filtration system with 0.45 μm porosity membranes [5]
  • Rinsing Procedure: Rinse the membrane with appropriate volume of sterile diluent to remove any residual antibiotic activity [5]
  • Culture Media: Incubate membranes in Fluid Thioglycollate Medium at 30-35°C and Soybean-Casein Digest Medium at 20-25°C for 14 days [5]

Stability and Storage Specifications

Stability Profile and Storage Conditions

Stability studies indicate that this compound injection remains stable for extended periods when proper storage conditions are maintained:

Table 3: Stability Profile of this compound Injection

Storage Condition Strength Stability Duration Key Observations
7°C (Refrigeration) 10 mg/mL Up to 90 days No significant decomposition [9]
7°C (Refrigeration) 100 mg/mL Up to 90 days No significant decomposition [9]
25°C/60%RH 10 mg/mL Up to 30 days Slow deepening of yellow color after 30 days [9]
25°C/60%RH 100 mg/mL Up to 30 days Appearance of two TLC zones after 30 days [9]
Room temperature with light exposure 10 mg/mL Up to 9 days Assay results fell to half after 120 days [9]

The optimal storage condition for this compound injection is continuous refrigeration at 2-8°C, which maintains chemical stability for up to 90 days [9]. When stored at room temperature (25°C/60%RH), the injection remains stable for 30 days, though a slow deepening of yellow color may occur, indicating initial degradation [9]. The injection should be protected from light wherever possible, as exposure to light accelerates decomposition [9].

Stability-Indicating Methods

The stability of this compound injection should be monitored using validated stability-indicating methods:

  • HPLC Method: Use the assay method described in section 3.2 to monitor potency changes over time [5]
  • Related Substances Method: Employ a gradient HPLC method capable of separating netilmicin from its degradation products [2]
  • Color Monitoring: Visually inspect for color changes using appropriate reference standards [9]
  • pH Monitoring: Track pH changes throughout the shelf life [5]

Conclusion and Technical Recommendations

This compound injection presents unique formulation challenges due to the inherent susceptibility of the molecule to oxidative degradation. The optimized formulation containing synergistic antioxidants (sulfite and cysteine) along with a chelating agent (edetate) significantly enhances stability while meeting all pharmacopeial requirements. The manufacturing process must emphasize oxygen exclusion through nitrogen protection and controlled temperature conditions to maintain product quality.

For researchers and pharmaceutical developers, the following key recommendations should be considered:

  • Implement strict oxygen control throughout manufacturing through nitrogen sparging and overlay
  • Maintain solution temperature below 40°C during processing to prevent degradation
  • Employ two-stage sterile filtration using compatible membrane materials
  • Conduct real-time stability studies under intended storage conditions
  • Implement robust in-process controls for pH adjustment and filtration steps

The protocols outlined in these application notes provide a comprehensive framework for developing, manufacturing, and controlling this compound injection that meets regulatory standards and maintains stability throughout its shelf life.

References

Netilmicin Susceptibility Testing: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Netilmicin is a semisynthetic aminoglycoside antibiotic developed for its activity against certain Gram-negative bacteria, including some strains resistant to gentamicin [1]. Reliable in vitro susceptibility testing is therefore critical for its effective clinical application. These application notes consolidate the key historical experimental protocols for determining bacterial susceptibility to netilmicin using broth microdilution and disk diffusion methods, as established in foundational studies.

Experimental Protocols & Data

The core methodologies for netilmicin susceptibility testing are the broth microdilution and agar disk diffusion tests.

1. Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC) of netilmicin.

  • Principle: The test involves inoculating a standardized concentration of bacteria into a series of broth wells containing serial dilutions of netilmicin. The MIC is the lowest concentration of antibiotic that prevents visible bacterial growth after a defined incubation period [2].

  • Procedure:

    • Preparation of Inoculum: Prepare a bacterial suspension of the test isolate, adjusted to a turbidity standard of 0.5 McFarland, which equals approximately 1-2 x 10^8 CFU/mL.
    • Dilution Series: Prepare a series of doubling dilutions of netilmicin in a suitable broth medium (e.g., Mueller-Hinton broth) within a microdilution tray. The concentration range should cover expected susceptibility breakpoints.
    • Inoculation: Dilute the standardized bacterial suspension further in broth and add an aliquot to each well of the microdilution tray, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
    • Incubation: Incub the tray at 35°C for 16-20 hours.
    • Reading Results: Examine each well for turbidity. The MIC is the lowest netilmicin concentration that completely inhibits visible growth.
  • Critical Consideration: The cation concentration (Mg²⁺ and Ca²⁺) in the test medium significantly affects the MIC of netilmicin, particularly against Pseudomonas aeruginosa. Studies found that higher cation concentrations can lead to higher MICs, potentially causing interpretive discrepancies [3]. It is crucial to use media that comply with current standards (e.g., CLSI or EUCAST) for which the breakpoints are defined.

2. Agar Disk Diffusion Method This test uses antibiotic-impregnated disks on an agar plate to predict clinical susceptibility.

  • Principle: A disk containing a defined amount of netilmicin is placed on an agar plate seeded with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk after incubation correlates with the susceptibility of the organism [1].
  • Procedure:
    • Preparation of Inoculum: As with the broth method, prepare a 0.5 McFarland standard suspension of the test bacterium.
    • Inoculation of Agar Plate: Within 15 minutes, swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn.
    • Application of Disks: Apply a 10-μg netilmicin disk to the surface of the inoculated agar.
    • Incubation: Incubate the plate at 35°C for 16-18 hours.
    • Reading Results: Measure the diameter of the complete inhibition zone (including the disk diameter) in millimeters.

The following table summarizes quantitative data and interpretive criteria from key historical studies. Please note: These are for historical reference only; you must consult current CLSI or EUCAST guidelines for contemporary breakpoints.

Testing Method Netilmicin Concentration/Disk Potency Susceptibility Interpretation (Historical Criteria) Key Findings & Correlations
Broth Microdilution [2] [3] Varying concentrations (e.g., 0.25 - 32 μg/mL) MIC ≤ 4.0 μg/mL (Susceptible in unsupplemented broth) [3] Cation content in Mueller-Hinton broth markedly affects MICs for P. aeruginosa. A susceptible disk test (zone ≥15 mm) corresponded to an MIC of ≤4.0 μg/ml in unsupplemented broth, but ≤12 μg/ml and ≤32 μg/ml in broth with half and full cation supplements, respectively [3].
Disk Diffusion [1] 10 μg disk Zone diameter ≥ 15 mm (Correlates with probable clinical susceptibility) [1] The 10-μg netilmicin disk correctly predicted susceptibility in isolates where the 10-μg gentamicin disk failed, demonstrating the need for a specific netilmicin disk [1]. Netilmicin was active against 96.4% of clinical isolates in one study, including 93.7% of strains resistant to gentamicin, kanamycin, tobramycin, and sisomicin [2].

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the logical workflows for the two susceptibility testing protocols. The scripts adhere to your specifications regarding color, contrast, and layout.

Diagram 1: Broth Microdilution Workflow

BrothMicrodilution start Start Test prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoc prep_plate Prepare Broth with Netilmicin Dilutions prep_inoc->prep_plate inoculate Inoculate Broth prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic result Report MIC Value read_mic->result

Diagram 2: Disk Diffusion Workflow

DiskDiffusion start Start Test prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoc inoc_plate Swab Mueller-Hinton Agar Plate prep_inoc->inoc_plate apply_disk Apply 10 µg Netilmicin Disk inoc_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure Measure Zone of Inhibition incubate->measure result Report Zone Diameter measure->result

Important Considerations for Implementation

  • Quality Control: Always use standard control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with known MICs and zone diameters to validate each test run.
  • Medium Specifications: Use Mueller-Hinton broth or agar that meets current regulatory specifications for cation concentration, as this is a critical factor for accurate netilmicin testing [3].
  • Current Standards: The protocols and breakpoints mentioned here are from historical primary literature. For clinical application, it is imperative to consult and follow the most current versions of standards from organizations like the CLSI or EUCAST, which are regularly updated.

References

Comparison of Green Analytical Methods for Netilmicin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters of two environmentally friendly methods for determining Netilmicin.

Parameter Method 1: Eco-Friendly HPLC [1] Method 2: RP-HPLC with Benzyl Alcohol [2]
Application Bulk drug & Ophthalmic solution Netilmicin sulfate injections (with Benzyl Alcohol)
Chromatographic Principle Reversed-Phase HPLC Reversed-Phase HPLC (Gradient Elution)
Column Information not specified in abstract Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Ethanol-Buffer (pH 3.5) [40:960, v/v] Systematically optimized to minimize ion-pairing reagents
Flow Rate 1.0 mL/min Information not specified in abstract
Detection UV at 205 nm UV at 205 nm
Injection Volume 20 µL Information not specified in abstract
Runtime < 7 minutes Information not specified in abstract
Linearity Range 125.0 - 1000.0 µg/mL for Netilmicin 100 - 300 µg/mL for Netilmicin; 10.0 - 30.0 µg/mL for Benzyl Alcohol
Greenness Assessment AES: 87; AGREE: 0.65; BAGI: 77.5; Whiteness: 99.2 [1] Adherence to GAC principles, with reduced solvent use and waste [2]

Detailed Experimental Protocols

Protocol 1: A Simple Eco-Friendly Stability-Indicating HPLC Method for Netilmicin

This method is designed to be straightforward, cost-effective, and suitable for routine analysis of Netilmicin in bulk and ophthalmic solutions [1].

  • Instrumentation and Reagents:

    • Equipment: Standard HPLC system with UV-Vis detector, data station, and analytical column.
    • Chemicals: Netilmicin reference standard, ethanol (HPLC grade), 1-hexane sodium sulfonate, anhydrous sodium sulfate, high-purity water.
    • Buffer Preparation: Prepare a buffer solution by dissolving 1-hexane sodium sulfonate and anhydrous sodium sulfate in water. Adjust the pH to 3.5. The mobile phase is a mixture of this buffer and ethanol in a 96:4 (v/v) ratio. Filter and degas before use.
    • Standard Solution: Accurately weigh Netilmicin reference standard to prepare stock solutions within the concentration range of 125.0 - 1000.0 µg/mL.
  • Chromatographic Conditions:

    • Column: Reversed-phase column (specific type not detailed in the abstract).
    • Mobile Phase: Ethanol-Buffer (pH 3.5) [40:960, v/v].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 205 nm.
    • Injection Volume: 20 µL.
    • Analysis Time: The runtime is less than 7 minutes, making it a high-throughput method.
  • Forced Degradation (Stability-Indicating Property):

    • Stress the Netilmicin sample under conditions of acid hydrolysis, base hydrolysis, and oxidation.
    • Inject the stressed samples. The method's specificity is confirmed by the clear separation of Netilmicin from its degradation products, demonstrating its stability-indicating capability.

The workflow for this method can be visualized as follows:

Start Start Method 1 MP Prepare Mobile Phase: Ethanol-Buffer (pH 3.5, 4:96 v/v) Start->MP Std Prepare Standard Solution (125-1000 µg/mL) MP->Std Cond Set Chromatographic Conditions: Flow: 1.0 mL/min, Detection: 205 nm Std->Cond Inject Inject Sample (20 µL) Cond->Inject Run Run Analysis (< 7 min) Inject->Run Analyze Analyze Data Run->Analyze End End Analyze->End

Protocol 2: RP-HPLC Method for Simultaneous Estimation of Netilmicin and Benzyl Alcohol

This method is robust and precise for quantifying both the active drug (Netilmicin) and the preservative (Benzyl Alcohol) in injectable formulations, with a focus on minimizing ion-pairing reagents [2].

  • Instrumentation and Reagents:

    • Equipment: HPLC system with gradient capability, UV detector, and a Phenomenex C18 column (250 mm × 4.6 mm, 5 µm).
    • Chemicals: Netilmicin and Benzyl Alcohol reference standards, HPLC grade solvents (e.g., methanol, acetonitrile), buffers.
    • Mobile Phase: The method uses a gradient elution program. The composition is systematically optimized to achieve separation while minimizing the use of traditional ion-pairing agents.
    • Standard Solutions: Prepare separate stock solutions of Netilmicin and Benzyl Alcohol. Dilute to concentrations within the linearity range: 100 - 300 µg/mL for Netilmicin and 10.0 - 30.0 µg/mL for Benzyl Alcohol.
  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Gradient elution with optimized solvents (specific details are part of the method's proprietary optimization).
    • Detection: UV at 205 nm.
    • Key Achievement: The method achieves baseline resolution between Netilmicin and its structurally related impurity, sisomicin.
  • Forced Degradation and Validation:

    • Perform forced degradation studies under acidic, basic, oxidative, thermal, humidity, and photolytic stress conditions.
    • The method successfully separates degradation products from both Netilmicin and Benzyl Alcohol, confirming its stability-indicating nature.
    • The method is validated per ICH Q2(R1) guidelines, confirming specificity, linearity (R² > 0.999), precision (RSD < 2%), accuracy (98-102%), and robustness [2].

The workflow for this method is more complex due to the gradient elution and simultaneous estimation:

Start Start Method 2 Col Set Column: Phenomenex C18 (250x4.6mm, 5µm) Start->Col Grad Establish Gradient Elution Col->Grad Std2 Prepare Dual Standard: Netilmicin (100-300 µg/mL) & Benzyl Alcohol (10-30 µg/mL) Grad->Std2 Stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal) Std2->Stress Inject2 Inject Stressed Samples Stress->Inject2 Sep Achieve Baseline Separation (Netilmicin, Benzyl Alcohol, Sisomicin, Degradants) Inject2->Sep Validate Validate per ICH Q2(R1) Sep->Validate End2 End Validate->End2


Greenness and Whiteness Assessment

Modern GAC evaluation uses multiple metrics to quantify environmental impact, safety, and practical effectiveness.

  • Greenness Metrics for Method 1: The eco-friendly HPLC method was scored using several established tools, resulting in high greenness and whiteness scores (AES: 87; AGREE: 0.65; BAGI: 77.5; Whiteness: 99.2). This confirms its alignment with the principles of sustainable analysis [1].
  • Green Chemistry Approach for Method 2: This method's green character is demonstrated by its focused effort to minimize solvent use and waste generation, and its adherence to the general principles of Green Analytical Chemistry [2].

Key Advantages for Researchers

  • Direct UV Detection: Both methods enable direct detection at 205 nm, leveraging a double bond in the Netilmicin structure. This eliminates the need for complex derivatization procedures required for other aminoglycosides, simplifying the workflow [3].
  • Compliance with Regulatory Standards: The methodologies are validated according to ICH guidelines, ensuring they meet stringent criteria for specificity, accuracy, precision, and linearity. This makes them suitable for regulatory submission and quality control [1] [2].
  • Sustainability: By using ethanol as a greener solvent alternative and minimizing hazardous reagents, these methods reduce environmental impact and operational hazards, aligning with global trends towards sustainable laboratory practices.

References

Comprehensive Application Notes & Protocols: Netilmicin in Antimicrobial Susceptibility Testing (AST)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Netilmicin sulfate is a semi-synthetic aminoglycoside antibiotic derived from sisomicin that demonstrates potent bactericidal activity against a broad spectrum of Gram-negative pathogens and some Gram-positive bacteria. As with other aminoglycosides, its primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death. Netilmicin is particularly valued in clinical practice for its activity against problematic pathogens such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella species, and Enterobacter species. The clinical utility of netilmicin extends to the treatment of serious infections including septicemia, complicated urinary tract infections, intra-abdominal infections, and lower respiratory tract infections. In the diagnostic laboratory setting, this compound reagent serves as an essential component in antimicrobial susceptibility testing (AST) to determine bacterial susceptibility profiles, guide appropriate antimicrobial therapy, and monitor emerging resistance patterns. The accurate performance and interpretation of netilmicin susceptibility tests are therefore critical elements in both clinical management and antimicrobial stewardship programs. [1] [2]

Current Breakpoint Standards and Regulatory Framework

Antimicrobial susceptibility testing breakpoints represent critical concentrations that define whether a bacterial isolate is susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established through extensive evaluation of microbiological, pharmacological, and clinical data. According to the Clinical and Laboratory Standards Institute (CLSI), effective January 2024, all clinical laboratories performing antimicrobial susceptibility testing must use breakpoints currently recognized by either CLSI or the U.S. Food and Drug Administration (FDA). This regulatory requirement ensures standardized reporting and consistent interpretation of susceptibility results across healthcare facilities. To assist laboratories in implementing current standards, CLSI in collaboration with several organizations including the Association of Public Health Laboratories (APHL), American Society for Microbiology (ASM), College of American Pathologists (CAP), and Centers for Disease Control and Prevention (CDC) has developed a Breakpoint Implementation Toolkit (BIT). This comprehensive resource provides detailed guidance for performing verification or validation studies required to update breakpoints, along with documentation templates and access to appropriate reference strains. Laboratories must remain vigilant in monitoring for updates to breakpoint standards, as evidenced by the October 2025 update that added CLSI M45 3rd Edition (fastidious bacteria) breakpoints to the BIT resources. [3]

Table 1: Current Interpretive Criteria for Netilmicin in Antimicrobial Susceptibility Testing [3] [2]

Testing Method Susceptible Intermediate Resistant Source
Disk Diffusion (30 μg) ≥15 mm 13-14 mm ≤12 mm Jones et al.
Broth Microdilution (MIC) ≤12 μg/mL 13-16 μg/mL ≥16 μg/mL Jones et al.

Disk Diffusion Testing Protocol (Kirby-Bauer Method)

Principle and Applications

The disk diffusion method provides a practical approach for assessing bacterial susceptibility to netilmicin by measuring the zone of inhibition around an antibiotic-impregnated disk. This method is particularly valuable in clinical settings for its cost-effectiveness, technical simplicity, and ability to test multiple antibiotics against a single bacterial isolate simultaneously. The disk diffusion procedure generates quantifiable results that correlate with minimum inhibitory concentration (MIC) values, allowing for categorical interpretation of susceptibility. The standardized protocol described below ensures reproducible and accurate results that can inform clinical treatment decisions within 16-24 hours. Recent data from North American hospitals indicates a 15% increase in the use of netilmicin-based AST panels, reflecting its growing importance in guiding targeted antimicrobial therapy and reducing antibiotic misuse. [1]

Materials and Reagents
  • Netilmicin disks: 30 μg concentration, stored at -20°C until use
  • Mueller-Hinton Agar (MHA): Commercially prepared, 4 mm depth in 100 mm or 150 mm plates
  • Saline solution: 0.85% sterile physiological saline
  • McFarland standard: 0.5 turbidity standard for inoculum preparation
  • Quality control strains:
    • Escherichia coli ATCC 25922
    • Pseudomonas aeruginosa ATCC 27853
    • Staphylococcus aureus ATCC 29213
Step-by-Step Procedure
  • Inoculum Preparation: Using sterile technique, transfer 3-5 colonies of the test organism to saline and vortex thoroughly. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL).

  • Inoculation: Within 15 minutes of turbidity adjustment, dip a sterile cotton swab into the inoculum suspension, express excess fluid by rotating against the tube wall, and streak the entire agar surface in three directions to ensure confluent growth.

  • Disk Application: Using sterile forceps or an automated dispenser, apply netilmicin disks (30 μg) to the inoculated agar surface. Press gently to ensure complete contact, and maintain proper spacing (center-to-center distance of 24 mm) to prevent overlapping zones.

  • Incubation: Invert plates and incubate at 35±2°C in ambient air for 16-18 hours. Examine after 16 hours if growth is adequate; otherwise, reincubate and read at 18-20 hours.

  • Zone Measurement: Using calibrated calipers or an automated zone reader, measure the diameter of complete inhibition (including the disk diameter) to the nearest millimeter. Ensure measurements are taken from the back of the plate against a black, non-reflective background with reflected light.

  • Interpretation: Compare zone diameters to the current CLSI breakpoint criteria (Table 1). Report results as Susceptible (S), Intermediate (I), or Resistant (R) following established laboratory protocols.

Broth Microdilution Method Protocol

Principle and Applications

The broth microdilution method provides a quantitative measurement of bacterial susceptibility to netilmicin by determining the minimum inhibitory concentration (MIC) – the lowest concentration that prevents visible growth. This method offers several advantages including high reproducibility, efficient testing of multiple isolates, and the ability to automate the process for high-throughput laboratories. The MIC values generated through this method facilitate more precise dosing regimens, particularly important for aminoglycosides like netilmicin which have a narrow therapeutic index. The protocol described below utilizes standardized methodology compliant with CLSI and FDA requirements for clinical susceptibility testing. [1] [3]

Materials and Reagents
  • Cation-adjusted Mueller-Hinton Broth (CA-MHB): Prepared according to manufacturer instructions
  • This compound reagent: Pharmaceutical grade or certified reference standard
  • Microdilution trays: 96-well U-bottom plates, sterile
  • Inoculum diluent: Sterile saline or broth
  • Multichannel pipettes: Capable of delivering 50-100 μL volumes
  • Plate sealers: Transparent adhesive seals
  • Quality control strains: (Same as disk diffusion with appropriate MIC ranges)

Table 2: Netilmicin Preparation Scheme for Broth Microdilution Testing [1] [2]

Final Concentration (μg/mL) Stock Solution Volume Diluent Volume Two-Fold Dilution Series
128 1280 μL of 1 mg/mL 8720 μL CA-MHB Highest concentration
64 100 μL of previous 100 μL CA-MHB 1:2 dilution
32 100 μL of previous 100 μL CA-MHB 1:2 dilution
16 100 μL of previous 100 μL CA-MHB 1:2 dilution
8 100 μL of previous 100 μL CA-MHB 1:2 dilution
4 100 μL of previous 100 μL CA-MHB 1:2 dilution
2 100 μL of previous 100 μL CA-MHB 1:2 dilution
1 100 μL of previous 100 μL CA-MHB 1:2 dilution
0.5 100 μL of previous 100 μL CA-MHB Lowest concentration
Step-by-Step Procedure
  • Antibiotic Dilution Preparation: Prepare a stock solution of netilmicin at 1 mg/mL in sterile water. Perform two-fold serial dilutions in CA-MHB according to the scheme in Table 2 to achieve the desired concentration range (typically 0.5-128 μg/mL).

  • Inoculum Preparation: Using direct colony suspension method, prepare a bacterial suspension in saline equivalent to the 0.5 McFarland standard. Further dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 × 10^5 CFU/mL.

  • Inoculation of Plates: Using a multichannel pipette, add 100 μL of the adjusted inoculum to each well of the microdilution tray containing the netilmicin dilutions. Include growth control (inoculum without antibiotic) and sterility control (broth only) wells.

  • Incubation: Seal plates with adhesive sealers and incubate at 35±2°C in ambient air for 16-20 hours. Avoid stacking plates more than five high to ensure even heating.

  • Reading Endpoints: Examine each well for visible growth after 16-20 hours of incubation. The MIC is defined as the lowest concentration of netilmicin that completely inhibits visible growth. Use a reading mirror to facilitate detection of slight turbidity.

  • Interpretation: Compare MIC values to the current CLSI breakpoint criteria (Table 1). For isolates with MICs in the intermediate category, clinical response may be dependent on site of infection, dosage, and host factors.

Aminoglycoside Resistance Mechanisms and Enzymatic Modification

Bacterial resistance to netilmicin primarily occurs through three principal mechanisms: enzymatic modification, ribosomal target alteration, and reduced intracellular accumulation. The most clinically significant mechanism involves enzymatic modification of the netilmicin molecule by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH). These enzymes catalyze the modification of specific functional groups on the aminoglycoside molecule, reducing its affinity for the bacterial ribosomal target. Among Gram-negative bacteria, the prevalent resistance mechanisms include AAC(3)-II (conferring resistance to gentamicin, tobramycin, and netilmicin), AAC(6')-I (affecting tobramycin, netilmicin, and amikacin), and ANT(2")-I (impacting gentamicin, tobramycin). Recent surveillance studies have identified the emergence of novel resistance determinants including AAC(6')-III and AAC(6')-IV, which demonstrate expanded activity against multiple aminoglycosides including netilmicin. The increasing complexity of enzymatic resistance mechanisms, particularly when combined with permeability barriers in organisms like Pseudomonas aeruginosa, presents significant challenges for clinical management and underscores the importance of accurate susceptibility testing. [4]

The following diagram illustrates the workflow for netilmicin susceptibility testing and resistance mechanism analysis:

Start Start: Bacterial Isolate AST Antimicrobial Susceptibility Testing Start->AST DD Disk Diffusion Method AST->DD BM Broth Microdilution Method AST->BM R1 Zone Diameter Measurement DD->R1 R2 MIC Determination BM->R2 Int Interpretation (CLSI/FDA Breakpoints) R1->Int R2->Int Res Resistance Mechanism Analysis Int->Res Resistant Result End Report: S/I/R + Mechanism Int->End Susceptible Result Enz Enzymatic Resistance AAC, ANT, APH Res->Enz Rib Ribosomal Modification Res->Rib Perm Reduced Permeability/Efflux Res->Perm Enz->End Rib->End Perm->End

Diagram 1: Netilmicin Susceptibility Testing and Resistance Analysis Workflow. This diagram illustrates the comprehensive testing pathway from bacterial isolation through susceptibility testing to resistance mechanism analysis when required.

Quality Control and Validation Procedures

Quality control measures are essential components of reliable antimicrobial susceptibility testing to ensure accurate and reproducible netilmicin susceptibility results. Laboratories must implement comprehensive QC protocols that include regular testing of reference strains with defined susceptibility profiles. For netilmicin testing, the recommended QC strains include Escherichia coli ATCC 25922* (expected zone diameter: 16-21 mm; expected MIC: 0.5-4 μg/mL) and Pseudomonas aeruginosa ATCC 27853* (expected zone diameter: 15-20 mm; expected MIC: 1-4 μg/mL). Additionally, laboratories must perform validation studies when implementing new breakpoints or testing methodologies as mandated by CLSI and regulatory requirements. The Breakpoint Implementation Toolkit (BIT) provides comprehensive resources for performing these verification studies, including templates for documentation and access to appropriate reference strains from the CDC and FDA Antibiotic Resistance Isolate Bank. Laboratories should establish QC frequency schedules according to their accreditation requirements, typically performing QC testing daily or weekly depending on testing volume and laboratory specifications. All QC results must be documented and reviewed for out-of-range values, with appropriate corrective actions implemented when QC criteria are not met. [3]

Table 3: Quality Control Ranges for Netilmicin Susceptibility Testing Methods [3] [2]

Quality Control Strain Expected Zone Diameter (mm) Expected MIC Range (μg/mL) Application
Escherichia coli ATCC 25922 16-21 mm 0.5-4 μg/mL Disk diffusion and broth microdilution
Pseudomonas aeruginosa ATCC 27853 15-20 mm 1-4 μg/mL Disk diffusion and broth microdilution
Staphylococcus aureus ATCC 29213 Not applicable 0.25-1 μg/mL Broth microdilution only

Conclusion and Clinical Applications

Netilmicin remains a valuable therapeutic option for the treatment of serious Gram-negative bacterial infections, particularly in settings where resistance to other aminoglycosides may limit treatment choices. The accurate performance and interpretation of netilmicin susceptibility testing is therefore an essential function of clinical microbiology laboratories. The standardized protocols outlined in these application notes provide detailed methodologies for disk diffusion and broth microdilution testing, complemented by comprehensive quality control procedures. The evolving landscape of aminoglycoside resistance mechanisms, including the emergence of novel modifying enzymes and the increasing complexity of resistance patterns, underscores the importance of ongoing surveillance and accurate susceptibility testing. By implementing these standardized protocols and maintaining vigilance regarding breakpoint updates, laboratories can ensure the generation of reliable netilmicin susceptibility data to guide appropriate antimicrobial therapy and contribute to antimicrobial stewardship efforts. Future directions in netilmicin testing will likely include increased automation, integration with digital data management systems, and the development of rapid molecular methods for detecting specific resistance determinants. [1] [4]

References

Comprehensive Application Notes and Protocols: Storage Conditions and Stability Profiling of Netilmicin Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Netilmicin Sulfate Stability Characteristics

This compound is a semisynthetic aminoglycoside antibiotic widely used as a therapeutic alternative for treating infections caused by susceptible bacteria resistant to gentamicin and tobramicin. Its molecular structure features multiple functional groups susceptible to degradation under specific environmental conditions, necessitating careful stability profiling for pharmaceutical development. The sulfate salt form of netilmicin enhances water solubility, making it suitable for parenteral formulations, but also introduces specific stability challenges that researchers must address during drug development and clinical application.

Understanding this compound stability is paramount for formulation scientists and researchers working with this compound, as degradation not only reduces potency but may potentially lead to toxic by-products. The molecule demonstrates particular sensitivity to moisture, temperature fluctuations, and light exposure, requiring comprehensive stability protocols to ensure maintenance of chemical integrity and therapeutic efficacy throughout the product lifecycle. These application notes consolidate experimental data and methodological approaches to facilitate proper storage condition selection and stability-indicating assay development for this compound in various pharmaceutical formulations.

Chemical Properties and Stability Profile

Fundamental Chemical Characteristics

This compound (CAS Registry Number 56391-57-2) has a molecular formula of C₂₁H₄₁N₅O₇·2.5H₂SO₄ and a molecular weight of 1441.55 g/mol. As a semisynthetic aminoglycoside, it possesses multiple amine functional groups and hydroxyl moieties that contribute to its high hydrophilicity and water solubility. These same structural characteristics, however, render the molecule particularly susceptible to hydrolytic degradation and oxidation processes, especially when exposed to unfavorable environmental conditions during storage or processing.

The compound has been identified as moderately to severely irritating to skin and eyes, requiring appropriate safety precautions during handling. From a stability perspective, this compound is incompatible with strong oxidizing agents and may undergo thermal decomposition when exposed to high temperatures, producing toxic gases including carbon monoxide, carbon dioxide, and nitrogen oxides. The molecule requires protection from light and heat to maintain stability, with recommended storage in cool, dark conditions to prevent degradation initiation [1].

Stability Challenges in Different Formulations

The hygroscopic nature of this compound presents significant formulation challenges, particularly for solid dosage forms intended for inhalation therapy. When exposed to humid conditions, netilmicin particles undergo moisture absorption, leading to particle agglomeration through liquid bridge formation that eventually develops into solid bridges between particles. This phenomenon increases inter-particulate forces, ultimately deteriorating the aerosolization performance of dry powder formulations and potentially accelerating hydrolytic degradation [2]. Additionally, solutions of netilmicin demonstrate concentration-dependent stability profiles, with higher concentrations generally exhibiting extended stability compared to more dilute solutions under identical storage conditions.

Storage Condition Specifications

Recommended Storage Conditions by Formulation Type

Table 1: Optimal Storage Conditions for this compound Formulations Based on Experimental Data

Formulation Type Concentration Storage Temperature Relative Humidity Light Conditions Validated Shelf Life
Solution in PP syringe 10 mg/mL or 100 mg/mL 7°C (refrigeration) Not specified Protected from light 90 days
Solution in PP syringe 10 mg/mL or 100 mg/mL 25°C 60% RH Protected from light 30 days
Solution in PP syringe 10 mg/mL Room temperature in light (RTL) Ambient Unprotected 9 days
Dry Powder Inhalation (with L-leucine) N/A 40°C 75% RH Not specified Stable under accelerated conditions
Stability-Indicating Storage Parameters
  • Temperature Sensitivity: this compound solutions demonstrate progressive degradation with increasing temperature, with refrigerated conditions (7°C) providing maximum stability (90 days) compared to room temperature storage (25°C/60% RH, 30 days) [3] [4]. Solutions stored at room temperature with light exposure (RTL) show significantly reduced stability (9 days), highlighting the combined detrimental effects of temperature and light.

  • Humidity Considerations: For solid netilmicin formulations, relative humidity control is critical due to the compound's hygroscopic nature. The addition of L-leucine as an excipient in dry powder inhalations significantly reduces moisture absorption, maintaining stability even at 75% RH when stored at 40°C [2]. This stability enhancement is attributed to L-leucine's surfactant properties that create a hydrophobic surface on netilmicin particles.

  • Light Protection Requirements: Netilmicin solutions demonstrate photosensitivity, evidenced by visible color changes (slow deepening of yellow color) and decomposition product formation when stored unprotected from light [3]. For optimal stability, solutions should be protected from light regardless of storage temperature.

Experimental Protocol: Stability Testing of Netilmicin Solutions in Polypropylene Syringes

Scope and Purpose

This protocol establishes a standardized methodology for determining the chemical stability and validated shelf life of this compound solutions stored in polypropylene syringes under various environmental conditions. The procedure is adapted from stability studies published in the Journal of Pharmaceutical and Biomedical Analysis [3] [4] [5] and is designed for use by pharmaceutical researchers and quality control personnel in hospital pharmacy aseptic units or manufacturing facilities.

Materials and Equipment
  • Analytical Standard: this compound analytical standard (known purity)
  • Pharmaceutical Material: this compound (Netillin)
  • Containers: Polypropylene 2 mL Omnifix syringes with Luer-lock caps
  • HPLC System: Thermo Electron system with P2000 pump, AS3000 autoinjector, and UV2000 detector
  • Chromatography Column: 150 × 4.6 mm i.d. 5 µm C8 column
  • Derivatization Reagent: o-phthalaldehyde (OPA) reagent in borate buffer
  • Storage Chambers: Refrigerated unit (7°C), stability chamber (25°C/60% RH), and room temperature light exposure (RTL) setup
  • Additional Equipment: Analytical balance, pH meter, vortex mixer, micropipettes, and appropriate glassware
Sample Preparation and Storage Conditions
  • Solution Preparation: Prepare this compound solutions at concentrations of 10 mg/mL and 100 mg/mL in appropriate pharmaceutical-grade water for injection.

  • Syringe Filling: Aseptically fill 2 mL polypropylene syringes with the prepared solutions, ensuring consistent filling volume and elimination of air bubbles. Secure with Luer-lock caps.

  • Storage Groups: Divide filled syringes into three storage condition groups:

    • Group 1: Refrigeration at 7°C
    • Group 2: Controlled environment at 25°C and 60% relative humidity
    • Group 3: Room temperature with light exposure (RTL)
  • Sampling Schedule: Remove triplicate samples from each storage condition at predetermined time points (e.g., 0, 7, 15, 30, 60, 90 days) for analysis.

Chromatographic Analysis Method

Table 2: HPLC Conditions for this compound Stability Analysis

Parameter Specification
Column 150 × 4.6 mm i.d. 5 µm C8 column
Mobile Phase Isocratic elution with methanol:water (75:25 v/v)
Aqueous Phase Modification 4.4 g/L sodium sulfate and 2 mL/L acetic acid
Flow Rate 1.5 mL/min
Detection Fluorescence detection with excitation at 340 nm and emission at 455 nm
Injection Volume 20 µL
Derivatization Pre-column derivatization with OPA reagent
Sample Temperature 4°C in autosampler
Run Time 10 minutes
Retention Time Approximately 5.97 minutes for derivatized netilmicin
Derivatization Procedure
  • Transfer 100 µL of netilmicin standard or sample solution to a clean vial.
  • Add 100 µL of OPA derivatization reagent.
  • Mix thoroughly using a vortex mixer for 30 seconds.
  • Allow the reaction to proceed for 5 minutes at room temperature.
  • Inject 20 µL of the derivatized solution onto the HPLC system within 30 minutes of derivatization.
Data Analysis and Interpretation
  • Peak Identification: Identify the netilmicin peak at approximately 5.97 minutes in both standard and sample chromatograms.
  • System Suitability: Verify that the analytical system meets acceptance criteria for retention time reproducibility, peak symmetry, and resolution.
  • Standard Curve: Prepare a five-point standard curve using netilmicin analytical standard (e.g., 5-150 µg/mL) to establish linearity (r² > 0.995).
  • Stability Assessment: Calculate netilmicin concentration in samples at each time point. The formulation is considered stable until the concentration remains ≥90% of the initial labeled concentration.

Experimental Protocol: Stability Testing of Netilmicin Dry Powder Formulations

Scope and Purpose

This protocol describes methods for evaluating the physical stability and hygroscopicity of this compound in dry powder inhalation formulations, particularly when co-processed with L-leucine to enhance stability under humid conditions. The procedures are adapted from research published in Pharmaceutics [2] and are designed for formulation scientists developing stable pulmonary delivery systems for aminoglycoside antibiotics.

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound
  • Excipient: L-leucine (various proportions)
  • Equipment: Spray dryer (SD1000, Eyela Co., Ltd.), laser diffraction particle size analyzer (Malvern Mastersizer 2000), scanning electron microscope, powder X-ray diffractometer, stability chambers
  • Consumables: Glass scintillation vials, desiccator, inhalation testing apparatus (Next Generation Impactor)
Formulation Preparation
  • Solution Preparation: Dissolve this compound and L-leucine in ultrapure water at different mass ratios (e.g., 30:1, 20:1, 10:1 netilmicin:L-leucine) with a total solids content of 30 mg/mL.
  • Spray-Drying Parameters: Use the following optimized spray-drying conditions:
    • Inlet temperature: 130°C
    • Outlet temperature: 75°C
    • Air flow: 0.7 m³/min
    • Atomization pressure: 190 kPa
    • Feed flow rate: 1 mL/min
  • Powder Collection: Collect the spray-dried powder in glass vials and store in a desiccator until analysis.
Stability Assessment Methods
  • Hygroscopicity Testing:

    • Place powder samples in stability chambers at 40°C and 75% RH
    • Withdraw samples at predetermined intervals (0, 1, 3, 6 months)
    • Determine moisture content by Karl Fischer titration
    • Evaluate particle size changes by laser diffraction
  • Aerosolization Performance:

    • Evaluate powder aerosolization using a Next Generation Impactor
    • Calculate fine particle fraction (FPF) as percentage of emitted dose <5.0 µm
    • Monitor FPF changes during storage to assess stability
  • Physical Characterization:

    • Examine particle morphology by SEM for surface changes
    • Assess crystallinity by PXRD to detect polymorphic transitions
    • Determine bulk and tap density for flowability assessment
Acceptance Criteria
  • Chemical Stability: Netilmicin content ≥90% of initial concentration
  • Physical Stability: No significant change in particle size distribution or morphology
  • Performance Stability: Maintained fine particle fraction (≥80% of initial value)
  • Moisture Content: ≤5% weight gain due to moisture uptake

Handling Procedures and Quality Control

Safe Handling Requirements

This compound requires careful handling due to its potential as a moderate to severe irritant to skin and eyes. Personnel should implement the following safety measures:

  • Respiratory Protection: Use NIOSH/MSHA-approved respirators when handling powder formulations to prevent inhalation exposure [1]
  • Dermal Protection: Wear chemical-resistant rubber gloves and protective clothing to avoid skin contact
  • Eye Protection: Use chemical safety goggles to prevent ocular exposure
  • Engineering Controls: Employ appropriate ventilation systems to maintain airborne concentrations below exposure limits

In case of accidental exposure, immediately flush affected areas with copious amounts of water. For eye contact, remove contact lenses and continue flushing for at least 15 minutes. Seek medical attention if irritation persists [1].

Quality Control Monitoring

Implement regular quality control checks for this compound formulations:

  • Visual Inspection: Examine solutions for color changes (yellowing indicates degradation) and particulate matter
  • pH Monitoring: Track pH changes in solution formulations as an indicator of stability
  • Sterility Testing: For aseptically prepared syringes, confirm microbiological integrity through appropriate sterility testing or membrane integrity testing
  • Potency Verification: Regularly assay stored formulations against reference standards to confirm maintained potency
Stability Optimization Strategies
  • Light Protection: Use amber containers or light-protective packaging for all netilmicin formulations
  • Moisture Barrier: For solid formulations, employ foil overwraps or desiccant-containing packaging to minimize moisture uptake
  • Temperature Monitoring: Implement continuous temperature monitoring during storage and shipment with defined action limits for excursions
  • Formulation Approaches: Consider L-leucine addition (30:1 ratio) for dry powder formulations to create hydrophobic surfaces that reduce hygroscopicity and maintain aerosolization performance [2]

Graphical Experimental Workflows

Solution Stability Testing Workflow

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Procedure Start Start Stability Testing Prep1 Prepare netilmicin solutions (10 mg/mL & 100 mg/mL) Start->Prep1 Prep2 Aseptically fill polypropylene syringes Prep1->Prep2 Prep3 Divide into storage groups Prep2->Prep3 Storage1 Group 1: 7°C (Refrigeration) Prep3->Storage1 Storage2 Group 2: 25°C/60% RH (Controlled) Prep3->Storage2 Storage3 Group 3: RTL (Room Temp + Light) Prep3->Storage3 Analysis1 Sample withdrawal at predetermined intervals Storage1->Analysis1 Storage2->Analysis1 Storage3->Analysis1 Analysis2 Derivatization with OPA reagent Analysis1->Analysis2 Analysis3 HPLC analysis with fluorescence detection Analysis2->Analysis3 Analysis4 Data processing and stability assessment Analysis3->Analysis4 End Shelf Life Determination Analysis4->End

Dry Powder Formulation Stability Assessment

G cluster_formulation Formulation Preparation cluster_stability Storage Conditions cluster_testing Stability Testing cluster_methods Analytical Methods Start Start Powder Stability Assessment Form1 Prepare feed solution Netilmicin + L-leucine (30:1 ratio) Start->Form1 Form2 Spray drying process Inlet: 130°C, Outlet: 75°C Form1->Form2 Form3 Collect powder and package appropriately Form2->Form3 Stability1 Accelerated conditions 40°C / 75% RH Form3->Stability1 Stability2 Long-term conditions 25°C / 60% RH Form3->Stability2 PhysChem Physicochemical Characterization Stability1->PhysChem Aero Aerosolization Performance Stability1->Aero AntiMicro Antibacterial Activity Maintenance Stability1->AntiMicro Stability2->PhysChem Stability2->Aero Stability2->AntiMicro Method1 SEM for morphology PhysChem->Method1 Method2 PXRD for crystallinity Method4 NGI for FPF Aero->Method4 End Stability Profile Determination AntiMicro->End Method1->End Method3 Laser diffraction for particle size Method3->End Method4->End

Conclusion and Recommendations

Based on comprehensive stability studies, this compound demonstrates temperature-dependent and formulation-specific stability characteristics that must be considered during pharmaceutical development and clinical use. The following key recommendations emerge from the experimental data:

  • Solution Formulations: For netilmicin solutions in polypropylene syringes, refrigerated storage (7°C) provides the longest shelf life (90 days), while room temperature storage with light protection allows for 30-day stability. Solutions should be protected from light in all storage scenarios to prevent degradation evidenced by yellow discoloration.

  • Dry Powder Formulations: The addition of L-leucine in a 30:1 ratio (netilmicin:L-leucine) significantly enhances stability of dry powder inhalations by reducing hygroscopicity and maintaining aerosolization performance. This formulation approach demonstrates stability under accelerated conditions (40°C/75% RH), making it suitable for pulmonary delivery applications.

  • Quality by Design: Implement robust stability testing protocols during formulation development, including monitoring for both chemical degradation (HPLC assay) and physical changes (color, particulates) that may indicate instability. The derivatization HPLC method with OPA provides a specific and sensitive stability-indicating assay for netilmicin.

These application notes provide comprehensive protocols for stability assessment and storage condition optimization, enabling researchers and pharmaceutical professionals to maintain this compound potency and safety throughout its shelf life.

References

Comprehensive Application Notes and Protocols: Analysis of Netilmicin Using Ion-Pairing Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Netilmicin and Analytical Challenges

Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin that demonstrates potent activity against a broad spectrum of Gram-negative bacteria. As with other aminoglycosides, netilmicin possesses a narrow therapeutic index with potential nephrotoxicity and ototoxicity, necessitating precise analytical methods for therapeutic drug monitoring and quality control [1] [2]. The molecular structure of netilmicin contains multiple amine groups that render it highly polar and polycationic under acidic conditions, resulting in minimal retention on conventional reversed-phase chromatography columns. Additionally, the compound lacks strong chromophores, making direct UV detection challenging without derivatization or specialized approaches [1] [3]. These physicochemical properties have driven the development of ion-pair chromatography (IPC) methods as the primary analytical solution for netilmicin determination in pharmaceutical formulations and biological matrices.

Ion-pair chromatography addresses the fundamental challenges of netilmicin analysis by enabling adequate retention on reversed-phase columns through the formation of hydrophobic complexes between the analyte and ion-pairing reagents. The dynamic ion interaction between netilmicin and oppositely charged pairing agents allows for effective separation from related substances, impurities, and matrix components [4]. This technique has proven versatile across various detection platforms, including mass spectrometry, UV detection following borate complexation, and fluorescence detection after derivatization. The following application notes provide detailed protocols and methodological considerations for reliable netilmicin quantification using IPC, supporting drug development, quality control, and therapeutic monitoring applications.

Method Selection and Comparison of Approaches

The analysis of netilmicin and other aminoglycosides presents significant analytical challenges due to their high hydrophilicity and lack of chromophores. Several chromatographic approaches have been developed to address these issues, each with distinct advantages and limitations. Ion-pair chromatography has emerged as the most widely applied technique, though hydrophilic interaction liquid chromatography (HILIC) and derivatization methods offer alternative solutions for specific applications [1] [3].

When selecting an appropriate method for netilmicin analysis, researchers must consider the detection system availability, required sensitivity, sample throughput, and matrix complexity. IPC provides robust retention and separation of netilmicin from related substances like sisomicin, but requires careful optimization of pairing reagent concentration and mobile phase pH. HILIC methods eliminate the need for ion-pairing reagents but may demonstrate insufficient selectivity for complex mixtures and require MS detection due to the lack of UV chromophores [1]. Derivatization approaches enable highly sensitive fluorescence or UV detection but introduce additional sample preparation steps and potential reproducibility challenges. The following table compares the primary analytical approaches for netilmicin determination:

Table 1: Comparison of Analytical Methods for Netilmicin

Method Type Detection Advantages Limitations Best Applications
Ion-Pair Chromatography MS, UV (with borate) Excellent retention and separation; well-established Ion suppression in MS; lengthy equilibration Impurity profiling; pharmaceutical QC
HILIC MS (primarily) No ion-pairing reagents; good for polar compounds Poor UV detectability; limited selectivity Therapeutic drug monitoring
Pre-column Derivatization Fluorescence, UV High sensitivity; no ion-pairing needed Additional sample preparation; stability concerns Biological matrices; low concentrations
High-pH Mobile Phase UV, MS Avoids ion-pairing reagents Specialized columns required; high pH stability Research applications

For most pharmaceutical quality control applications, IPC with UV detection following borate complexation provides the optimal balance of performance, practicality, and compliance with regulatory requirements [1] [2]. For advanced applications requiring identification of unknown impurities or degradation products, IPC coupled with mass spectrometry offers superior characterization capabilities [5].

Ion-Pair Chromatography Protocols

IPC Method for LC-MS Impurity Profiling

The characterization of unknown impurities in netilmicin requires high-resolution separation and definitive identification capabilities provided by liquid chromatography-mass spectrometry. This protocol describes an IPC method adapted from published research for the identification and structural elucidation of netilmicin impurities [5].

Table 2: IPC-MS Method Parameters for Netilmicin Impurity Profiling

Parameter Specification Notes
Column Reversed-phase C18 150-250 mm length, 4.6 mm internal diameter, 5 μm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in water Volatile ion-pairing agent compatible with MS
Mobile Phase B Acetonitrile or methanol HPLC grade
Gradient Program 5-25% B over 3-4 minutes, then 25-95% B Adjust based on column dimensions
Flow Rate 0.6-1.0 mL/min May require splitting before MS detection
Column Temperature 30-40°C Maintained constant
Injection Volume 5-20 μL Dependent on concentration
Detection ESI-MS with ion trap analyzer Positive ion mode; MSⁿ capability

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare 1.0 L of mobile phase A by adding 1.0 mL of trifluoroacetic acid (TFA) to HPLC-grade water and bring to volume. Filter through 0.45 μm membrane and degas by sonication. Prepare mobile phase B using HPLC-grade acetonitrile.
  • Standard Solution Preparation: Dissolve netilmicin sulfate reference standard in mobile phase A at a concentration of approximately 1.0 mg/mL. Dilute as needed to prepare working standards.
  • Sample Preparation: Dissolve netilmicin samples in mobile phase A at a concentration of approximately 1.0 mg/mL. Filter through 0.45 μm syringe filter before injection.
  • System Equilibration: Equilibrate the column with initial mobile phase composition (typically 95% A:5% B) for at least 30 minutes or until stable baseline is achieved.
  • Chromatographic Analysis: Inject samples and reference standards using the specified gradient program. Monitor separation at 200-210 nm if using UV detection prior to MS analysis.
  • MS Detection: Operate ESI source in positive ion mode with capillary voltage 3.5-4.5 kV, source temperature 300-350°C, and desolvation gas flow 10-12 L/min. Acquire full scan and MS/MS spectra for impurity identification.

This method has demonstrated capability to separate netilmicin from four potential related substances prescribed in the European Pharmacopoeia, along with identification of 16 unknown impurities in netilmicin samples through comparison of fragmentation patterns with reference substances [5]. The use of TFA as a volatile ion-pairing agent enables both effective chromatographic separation and MS compatibility, though some ion suppression may occur.

IPC-UV Method with Borate Complexation

For routine quality control applications where MS detection is not available or necessary, IPC with UV detection following borate complexation provides a robust and sensitive alternative. This protocol is adapted from recent research on aminoglycoside analysis [1].

Table 3: IPC-UV Method Parameters with Borate Complexation

Parameter Specification Notes
Column Reversed-phase C18 250 mm length, 4.6 mm internal diameter, 5 μm particle size
Ion-Pairing Reagent Octanesulfonate 5-20 mM in mobile phase
Complexation Agent Tetraborate buffer (pH 9.0) 10-50 mM concentration
Mobile Phase Gradient of tetraborate buffer with octanesulfonate and acetonitrile Adjust pH to 9.0 ± 0.1
Flow Rate 1.0-1.5 mL/min Adjust to achieve backpressure <250 bar
Detection UV at 200-205 nm High sensitivity but may have limited linear range
Column Temperature 30-40°C Maintained constant
Injection Volume 10-50 μL Dependent on concentration

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare 1.0 L of 20 mM tetraborate buffer by dissolving appropriate amount of sodium tetraborate in HPLC-grade water. Adjust to pH 9.0 using phosphoric acid or sodium hydroxide. Add ion-pairing reagent (octanesulfonate) to achieve 10 mM final concentration. Mix with acetonitrile according to gradient requirements (typically 5-15% acetonitrile initial), filter through 0.45 μm membrane, and degas.
  • Standard Solution Preparation: Dissolve this compound reference standard in mobile phase A at a concentration of approximately 1.0 mg/mL. Prepare serial dilutions for calibration curve covering expected concentration range (typically 100-300 μg/mL for pharmaceutical assays).
  • Sample Preparation: For pharmaceutical formulations, extract netilmicin using mobile phase A. For injections containing benzyl alcohol, ensure method validates separation from preservative. Filter through 0.45 μm syringe filter before injection.
  • System Equilibration: Equilibrate the column with initial mobile phase composition for at least 45 minutes to ensure stable ion-pairing equilibrium. Monitor baseline stability at detection wavelength.
  • Chromatographic Analysis: Inject samples and reference standards using the optimized gradient program. Typical run time is 15-20 minutes with netilmicin retention time of 8-12 minutes.
  • Quantification: Measure peak areas and calculate concentrations using external standard calibration curve.

This method has demonstrated excellent linearity (R² > 0.999) within 100-300 μg/mL for netilmicin, enabling accurate quantification in pharmaceutical products [2]. The borate complexation facilitates UV detection by creating a chromophoric complex, while the ion-pairing reagent provides adequate retention and separation from related substances like sisomicin.

Advanced Applications and Techniques

In-Sample Addition of Ion-Pairing Reagents

Traditional IPC methods incorporate ion-pairing reagents in the mobile phase, which can cause ion suppression in MS detection and require lengthy column equilibration. A novel approach involving in-sample addition of ion-pairing reagents has been developed to overcome these limitations while maintaining adequate retention for hydrophilic analytes like netilmicin [6].

This innovative technique involves adding the ion-pairing reagent directly to the sample solution rather than the mobile phase. The reagent is deposited on-column during injection, creating a localized ion-pairing environment that facilitates retention of netilmicin and related compounds. The pairing reagent is subsequently eluted during the column cleaning step of the gradient program and can be diverted away from the MS detector to prevent fouling and ion suppression. The method typically uses alkyl sulfonates with chain lengths from C6 to C8 as pairing reagents, with concentration optimization critical to achieving adequate retention without causing peak broadening.

Protocol for In-Sample IPC-MS:

  • Ion-Pairing Solution: Prepare 0.1 M solution of heptanesulfonate sodium salt in HPLC-grade water.
  • Sample Preparation: Add appropriate volume of ion-pairing solution to netilmicin standards and samples to achieve final concentration of 10-50 mM in the injection solution.
  • Mobile Phase: Use MS-compatible mobile phases without ion-pairing reagents (e.g., 0.1% formic acid in water as mobile phase A, acetonitrile as mobile phase B).
  • Gradient Program: Implement shallow gradient starting with 5% B, increasing to 25% B over 3-4 minutes, followed by rapid increase to 95% B to elute ion-pairing reagent.
  • Column Cleaning: Include a 1-2 minute wash with high organic content (90-95% B) to ensure complete removal of pairing reagent from column.

This approach has demonstrated successful retention and resolution of aminoglycoside antibiotics including netilmicin while maintaining MS compatibility and reducing system equilibration time [6].

Stability-Indicating Methods and Impurity Profiling

For comprehensive quality control of netilmicin pharmaceutical products, stability-indicating methods must separate the active compound from degradation products and related impurities. The European Pharmacopoeia specifies four potential related substances in netilmicin, primarily originating from the synthesis process including starting materials and byproducts [5] [2].

A robust stability-indicating IPC method should demonstrate baseline resolution between netilmicin and its primary related substance, sisomicin (the starting material for netilmicin synthesis). Forced degradation studies under acidic, basic, oxidative, thermal, humidity, and photolytic stress conditions are essential to validate method specificity and stability-indicating capability [2]. Degradation products should be well-separated from the main peak and from each other, with mass spectrometry used for identification of unknown degradation products when necessary.

Protocol for Forced Degradation Studies:

  • Acidic Degradation: Expose netilmicin solution to 0.1 M HCl at room temperature for 2-4 hours. Neutralize before analysis.
  • Basic Degradation: Expose netilmicin solution to 0.1 M NaOH at room temperature for 2-4 hours. Neutralize before analysis.
  • Oxidative Degradation: Treat netilmicin solution with 3% hydrogen peroxide at room temperature for 2-4 hours.
  • Thermal Degradation: Expose solid netilmicin to 60°C for 1-2 weeks.
  • Photolytic Degradation: Expose netilmicin solution to UV light (254 nm) for 24-48 hours.
  • Analysis: Analyze stressed samples using the IPC-UV or IPC-MS methods described previously, comparing chromatograms with untreated controls.

The development of a green chemistry-focused IPC method for netilmicin and benzyl alcohol in pharmaceutical injections has been recently reported, demonstrating reduced reliance on ion-pairing agents while maintaining performance characteristics [2]. This method validated according to ICH guidelines showed excellent linearity (R² > 0.999), precision (RSD < 2%), and accuracy (98-102%) while incorporating environmental considerations.

Practical Considerations and Troubleshooting

Selection of Ion-Pairing Reagents

The choice of ion-pairing reagent significantly impacts the retention, resolution, and detection of netilmicin in IPC methods. For cationic analytes like netilmicin, alkyl sulfonates and sulfates represent the most commonly employed pairing agents, with chain length directly influencing retention factors [4].

Table 4: Guide to Ion-Pairing Reagent Selection for Netilmicin Analysis

Reagent Chain Length Typical Concentration Applications Compatibility
Trifluoroacetic Acid N/A 0.05-0.1% LC-MS methods Excellent MS compatibility
Pentanesulfonate C5 5-20 mM IPC-UV Limited MS compatibility
Heptanesulfonate C7 5-20 mM IPC-UV, in-sample IPC Moderate MS compatibility with diversion
Octanesulfonate C8 5-20 mM IPC-UV with borate Poor MS compatibility
Dodecylsulfate C12 1-10 mM IPC-UV Not MS compatible

For methods requiring mass spectrometric detection, volatile ion-pairing reagents like trifluoroacetic acid, heptafluorobutyric acid, or ammonium formate with formic acid must be employed [5] [6]. While these reagents provide MS compatibility, they may offer less effective retention compared to their non-volatile counterparts and can cause ion suppression in the MS source. Recent approaches utilizing in-sample addition of pairing reagents with subsequent diversion from the MS detector represent a promising compromise for achieving both adequate retention and MS detection sensitivity [6].

Method Optimization and Troubleshooting

Successful development and implementation of IPC methods for netilmicin requires careful optimization of multiple parameters and awareness of potential operational challenges.

Key Optimization Parameters:

  • Pairing Reagent Concentration: Typically 5-20 mM for alkyl sulfonates; higher concentrations increase retention but may prolong equilibration and cause poor peak shape.
  • Mobile Phase pH: Maintain 2.5-4.0 for cationic pairing with sulfonates to ensure protonation of netilmicin amine groups; use pH 9.0 for borate complexation methods.
  • Organic Modifier: Acetonitrile generally provides better peak shape than methanol; gradient optimization critical for resolving netilmicin from related substances.
  • Column Temperature: 30-40°C typically optimal; higher temperatures reduce viscosity and backpressure but may decrease resolution.

Common Issues and Solutions:

  • Long Equilibration Times: Pre-condition column with mobile phase containing pairing reagent for at least 30-45 minutes; consider in-sample reagent addition approach to reduce equilibration.
  • Poor Peak Shape: Adjust pairing reagent concentration; modify organic modifier percentage; consider column with different stationary phase chemistry.
  • MS Ion Suppression: Use volatile pairing reagents at minimal effective concentrations; divert early eluting pairing reagent away from MS source; consider in-sample addition with diversion.
  • Retention Time Drift: Ensure consistent mobile phase preparation; allow sufficient equilibration time; maintain constant column temperature.

The following workflow diagram illustrates the systematic method development process for netilmicin IPC analysis:

netilmicin_workflow Start Start Method Development DetSelection Detection Method Selection Start->DetSelection MS MS Detection DetSelection->MS MS required UV UV Detection DetSelection->UV UV available Volatile Volatile IP Reagents (TFA, HFBA) MS->Volatile NonVolatile Non-volatile IP Reagents (Alkyl sulfonates) UV->NonVolatile ColumnSelect Column Selection (C18, C8) Volatile->ColumnSelect Borate Borate Complexation for UV detection NonVolatile->Borate Borate->ColumnSelect ParamOptim Parameter Optimization (pH, gradient, temperature) ColumnSelect->ParamOptim Validation Method Validation ParamOptim->Validation End Routine Analysis Validation->End

Graph 1: Method development workflow for netilmicin IPC analysis. The initial detection method selection dictates the choice of ion-pairing reagents and subsequent optimization parameters.

For IPC methods targeting related substance analysis, the following separation strategy ensures comprehensive impurity profiling:

impurity_separation Sample Netilmicin Sample SamplePrep Sample Preparation (Dissolution, filtration) Sample->SamplePrep IPCsep IPC Separation (Gradient elution) SamplePrep->IPCsep MainPeak Netilmicin Main Peak IPCsep->MainPeak Sisomicin Sisomicin (Key impurity) IPCsep->Sisomicin OtherImp Other Impurities (16+ identified) IPCsep->OtherImp Detection Detection & Quantification MainPeak->Detection Sisomicin->Detection OtherImp->Detection

Graph 2: Comprehensive impurity profiling strategy for netilmicin. IPC separation effectively resolves netilmicin from sisomicin (primary related substance) and multiple other impurities.

Conclusion

Ion-pair chromatography remains the most versatile and widely implemented technique for the analysis of netilmicin in pharmaceutical products and biological matrices. The methods detailed in these application notes provide robust solutions for quantification, impurity profiling, and stability studies, addressing the unique analytical challenges posed by this polar, non-chromophoric aminoglycoside antibiotic.

Recent advancements in IPC methodology, including in-sample addition of pairing reagents, volatile reagents for MS compatibility, and green chemistry approaches reducing reagent consumption, continue to expand the application range and sustainability of netilmicin analysis. When properly optimized and validated, IPC methods deliver the precision, accuracy, and sensitivity required for regulatory compliance and product quality assurance throughout the drug development lifecycle.

References

Netilmicin nephrotoxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Netilmicin Nephrotoxicity

1. What is the primary cellular mechanism behind netilmicin-induced nephrotoxicity? Netilmicin causes kidney damage primarily through acute tubular necrosis (ATN) of the proximal tubule [1]. The process is dose-dependent and follows a specific cellular pathway [2] [1]:

  • Apical Uptake: After glomerular filtration, netilmicin enters proximal tubular cells from the lumen via the megalin-cubilin receptor complex [1].
  • Intracellular Accumulation & Phospholipidosis: The drug accumulates in lysosomes and binds to negatively charged phospholipids, inhibiting phospholipases (especially A1, A2, and C). This disrupts phospholipid metabolism, leading to phospholipidosis and the formation of myeloid bodies [2] [1].
  • Lysosomal Rupture & Cell Death: When a critical intracellular concentration threshold is exceeded, lysosomes rupture, releasing their contents and the drug into the cytoplasm. This leads to mitochondrial damage, inhibition of ATP production, generation of reactive oxygen species (ROS), and ultimately, cell death via apoptosis or necrosis [1].

The diagram below illustrates this mechanism and the corresponding experimental injury markers.

G cluster_mechanism Mechanism of Injury cluster_markers Experimental Injury Markers Netilmicin Netilmicin ApicalUptake Apical Uptake via Megalin-Cubilin Complex Netilmicin->ApicalUptake Lysosome Lysosomal Accumulation & Phospholipidosis ApicalUptake->Lysosome MyeloidBodies Formation of Myeloid Bodies Lysosome->MyeloidBodies Phospholipiduria Phospholipiduria Lysosome->Phospholipiduria Rupture Lysosomal Rupture MyeloidBodies->Rupture Casts Cylindruria (Tubular Casts) MyeloidBodies->Casts Mitochondria Mitochondrial Damage (ROS ↑, ATP ↓) Rupture->Mitochondria Enzymuria Enzymuria (e.g., NAG, GGT) Rupture->Enzymuria CellDeath Cell Death (Apoptosis/Necrosis) Mitochondria->CellDeath Electrolyte Electrolyte Wasting (K+, Mg2+, Ca2+) Mitochondria->Electrolyte SCr ↑ Serum Creatinine (Clinical AKI) CellDeath->SCr

2. What are the key patient- and treatment-related risk factors that increase nephrotoxicity? Nephrotoxicity risk is influenced by several factors, which should be controlled in experimental designs [2] [3].

Risk Factor Category Specific Factors
Treatment-Related Prolonged therapy (≥5 days), high total cumulative dose, trough levels >2 mcg/mL [3].
Patient-Related Preexisting renal insufficiency, advanced age, dehydration, hyperbilirubinemia [3].
Concurrent Exposures Concomitant use of other nephrotoxic drugs (e.g., vancomycin, cisplatin, amphotericin B) [3].

Proven Risk Mitigation & Monitoring Strategies

3. What dosing and monitoring strategies are most effective for reducing nephrotoxicity in experimental models? Implementing controlled dosing and rigorous monitoring is central to reducing nephrotoxicity.

Strategy Key Parameters & Target Ranges
Therapeutic Drug Monitoring (TDM) Trough Concentration: Maintain < 2 mcg/mL [3].
Once-Daily Dosing Higher peak concentration/MIC ratio for efficacy; lower risk of tubular accumulation [4].

| Functional & Tissue Integrity Monitoring | Serum Creatinine (SCr): Track absolute/relative increases. Tubular Enzymes: Monitor NAG, GGT in urine. Electrolytes: Check for K+, Mg2+, Ca2+ wasting [2] [1]. |

4. Are there any proven pharmacological agents to prevent netilmicin nephrotoxicity? Evidence supports the use of N-acetylcysteine (NAC) as a preventive agent. A 2025 meta-analysis of randomized controlled trials concluded that NAC significantly reduces the incidence of antimicrobial-induced nephrotoxicity [5].

  • Efficacy: Pooled results showed NAC reduced nephrotoxicity by over 50% (OR = 0.49) and significantly lowered serum creatinine levels on day 2 of treatment [5].
  • Mechanism: NAC acts as an antioxidant, counteracting the reactive oxygen species (ROS) generated in tubular cells following netilmicin accumulation [1] [5].

Emerging Experimental & Predictive Models

5. What advanced in vitro models can predict netilmicin nephrotoxicity during early drug development? Human induced pluripotent stem cell-derived proximal tubular-like cells (hiPSC-PTCs) are a advanced model for predictive toxicology [6].

  • Protocol: hiPSCs are differentiated in a 1-step protocol using renal epithelial growth medium (REGM) supplemented with BMP2 and BMP7, achieving >90% purity of PTC-like cells in 8 days [6].
  • Utility: These cells express key drug transporters (e.g., MEG, OATs, OCT2) and demonstrate high accuracy (87.0% test accuracy) in predicting human proximal tubular toxicity when combined with machine learning algorithms [6].

6. What in silico tools are available for early nephrotoxicity screening of new compounds? Machine learning models can predict nephrotoxic potential based on chemical structure.

  • Consensus Model: A model built on 565 diverse chemicals achieved 86.24% accuracy in external validation [7].
  • Structural Alerts: The model identified 87 structural alerts and key molecular properties (e.g., high molecular weight, specific polar surface area, number of hydrogen bond acceptors) associated with nephrotoxicity [7]. These tools are accessible online for early-stage compound screening [7].

The experimental workflow for utilizing these advanced models is summarized below.

G Start New Chemical Entity InSilico In Silico Screening Start->InSilico Decision Toxicity Predicted? InSilico->Decision  Machine Learning  Structural Alerts InVitro hiPSC-Derived Proximal Tubule Model InVivo Traditional In Vivo Validation InVitro->InVivo Passes In Vitro Assay End End InVivo->End Final Safety Assessment Decision->InVitro No / Low Risk Decision->End High Risk

References

Netilmicin Sulfate: Stability & Compatibility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the stability and compatibility findings for netilmicin sulfate under various conditions, as reported in the literature.

Formulation / Mixture Storage Conditions Stability Duration & Key Findings Primary Assessment Methods
Bulk & Ophthalmic Solution [1] Method validated under ICH guidelines [1]. The HPLC method is "stability-indicating," meaning it can detect degradation. Specific stability period not stated. Eco-friendly HPLC with UV detection at 205 nm [1] [2].
Aerosol with N-acetylcysteine & Betamethasone [3] Room temperature (25±2°C) Stable for 1 hour. No significant degradation (>95% remaining) and no color change [3]. HPLC
Prefilled Polypropylene Syringes [4] 7°C (Refrigeration) Stable for 90 days at concentrations of 10 mg/ml and 100 mg/ml [4]. HPLC, TLC
25°C / 60% RH Stable for 30 days. A yellow color developed, indicating initial degradation [4].
Room Temperature & Light (RTL) Stable for 9 days at 10 mg/ml. Significant degradation occurred after 120 days [4].
IV Infusion with Metronidazole or Ranitidine [5] In 0.9% Sodium Chloride infusion Study confirmed stability, but abstract does not specify duration or conditions [5]. Not specified in abstract
Various IV Solutions & Additives [6] 4°C and 25°C Stable for 7 days in 37 different IV solutions and with 22 of 26 tested additives [6]. Microbiological Assay
4°C and 25°C Stable for only 1 day with multivitamin injection or vitamin B complex; 3 days with diphenhydramine HCl or neostigmine methylsulfate [6]. Microbiological Assay

Frequently Asked Questions (FAQs)

Here are answers to common questions based on the compiled stability data.

Q1: What is a suitable stability-indicating method for analyzing this compound? A recently published eco-friendly HPLC method is available for determining netilmicin in bulk and ophthalmic solutions [1].

  • Principle: Reverse-Phase HPLC with UV detection [1].
  • Key Parameters: Detection wavelength is 205 nm [1]. The mobile phase consists of ethanol and a pH 3.5 buffer containing 1-hexane sodium sulfonate and anhydrous sodium sulfate [1]. The injection volume is 20 μL, and the runtime is less than 7 minutes [1].
  • Note: Netilmicin lacks a strong chromophore, making direct UV detection at low wavelengths a common approach. Other methods like pulsed electrochemical detection are also used for higher sensitivity [7].

Q2: Can this compound be mixed with other drugs for nebulization? Yes, a specific study found that a mixture for nebulization containing netilmicin, N-acetylcysteine, and betamethasone was stable for at least 1 hour at room temperature, with no significant degradation or physical incompatibility [3].

Q3: How long can netilmicin solutions be stored in syringes? The stability depends on storage temperature and concentration [4].

  • For 10 mg/ml and 100 mg/ml solutions in polypropylene syringes, the longest shelf life (90 days) is achieved when stored refrigerated at 7°C [4].
  • If stored at 25°C, a shelf life of 30 days is possible, though some color change may occur [4].
  • Solutions should be protected from light, as exposure to room temperature and light significantly reduces stability [4].

Experimental Protocol: Eco-Friendly HPLC Analysis

For researchers looking to implement the stability-indicating method, here is a summary of the protocol based on the published work [1].

  • Objective: To separate and quantify netilmicin in the presence of its degradation products using a green analytical chemistry approach.
  • Chromatographic System: Standard High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  • Column: A C18 reversed-phase column is typically used. The patent [8] also mentions a column with a filler of octadecylsilane-bonded silica gel, which is another name for a C18 phase.
  • Mobile Phase: Prepare 960 mL of a pH 3.5 aqueous buffer solution containing 1-hexane sodium sulfonate (ion-pair reagent) and anhydrous sodium sulfate. Mix this with 40 mL of ethanol. The flow rate is set to 1.0 mL/min [1].
  • Detection: UV detection at 205 nm [1].
  • Injection Volume: 20 μL [1].
  • Procedure:
    • Prepare the mobile phase as described and prime the HPLC system.
    • Prepare standard solutions of netilmicin within the concentration range of 125.0–1000.0 μg/mL.
    • Prepare your test sample (e.g., from a bulk powder or an ophthalmic solution).
    • Inject the standards and samples. The netilmicin peak should elute in a runtime of less than 7 minutes.
    • Quantify the netilmicin content in your sample by comparing the peak area to the calibration curve obtained from the standards.

Workflow Diagram

The following diagram illustrates the logical workflow for establishing the stability of this compound, integrating the information from the technical guide.

Start Start: Netilmicin Stability Assessment A Define Formulation and Storage Needs Start->A B Select Analytical Method A->B C HPLC with UV Detection (205 nm) B->C Primary Method D Microbiological Assay B->D Alternative E Conduct Stability Study under ICH Conditions C->E D->E F Monitor Parameters E->F G Analyze Results F->G Potency Degradation Products pH Color End Determine Shelf Life and Storage Conditions G->End

Troubleshooting Guide

This section addresses potential issues that are inferred from the general literature but may not be explicitly detailed in the search results.

  • Problem: No peak or a very small peak is detected by HPLC-UV.

    • Possible Cause: Netilmicin lacks a strong chromophore, leading to low UV absorption.
    • Solution: Ensure the UV detector is set to the correct low wavelength (205 nm). Confirm that the analyte concentration falls within the validated range (125–1000 μg/mL). If sensitivity is insufficient, consider literature methods that use pulsed electrochemical detection (PED), which is more suitable for aminoglycosides [7].
  • Problem: Poor peak shape or resolution in HPLC.

    • Possible Cause: The ion-pair reagent concentration or mobile phase pH is not optimal.
    • Solution: Precisely prepare the mobile phase with 1-hexane sodium sulfonate and adjust the buffer to pH 3.5 as specified [1]. Allow sufficient time for the chromatographic system to equilibrate with the ion-pair mobile phase.
  • Problem: Discoloration of solution upon storage.

    • Possible Cause: As observed in the syringe stability study, a yellow color can develop, indicating the initial stages of degradation. This is accelerated by higher temperatures and light exposure [4].
    • Solution: Protect the solution from light by using amber vials or syringes. Store at refrigerated temperatures (2-8°C) for long-term stability [4].

References

Known Degradation Products and Related Substances

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin is a semisynthetic derivative of sisomicin, and its degradation profile includes process-related impurities and degradation products formed under stress conditions.

The table below summarizes the key known and potential impurities in netilmicin [1] [2]:

Impurity Name Type / Origin Notes
Sisomicin Starting Material A primary related substance; monitoring is crucial [1] [2].
N1-Ethylgaramine Hydrolysis Product Formed from the hydrolysis of sisomicin [2].
N3-Ethylsisomicin Process Impurity Synthesized derivative, typically removed during crystallization [2].
N3"-Ethylsisomicin Process Impurity Synthesized derivative, typically removed during crystallization [2].
N2'-Ethylsisomicin Process Impurity Potential synthetic byproduct [2].
N6'-Ethylsisomicin Process Impurity Potential synthetic byproduct [2].
Other Unknowns Degradation Products 16 unknown impurities detected in a netilmicin sample [1].

Analytical Methods for Separation and Identification

The core challenge in analyzing netilmicin is its highly hydrophilic and basic nature, which requires specialized chromatographic techniques for proper retention and separation.

Chromatographic Separation and Detection

Here are the key parameters from successfully published methods:

Method Aspect Recommended Approach Purpose & Notes
Stationary Phase Poly(styrene-divinylbenzene) [2] or C18 column [3] PS-DVB provides good retention and batch reproducibility for hydrophilic compounds.
Ion-Pairing Agent Trifluoroacetic Acid [1] or 1-hexane sodium sulfonate [3] Essential for retaining netilmicin on a reversed-phase column.
Detection Method Pulsed Electrochemical Detection (PED) [2] or UV at 205 nm [3] PED detects all major impurities without derivatization. UV at 205 nm is simpler but cannot detect N1-ethylgaramine [2].
MS Detection Electrospray Ion Trap Mass Spectrometry [1] Used for structural elucidation of unknown impurities.

The following diagram illustrates a general workflow for identifying netilmicin degradation products:

cluster_detection Detection Methods Start Start: Netilmicin Sample Step1 Sample Preparation (Dissolve in mobile phase) Start->Step1 Step2 LC Separation (PS-DVB or C18 Column) Ion-pairing agent (e.g., TFA) Step1->Step2 Step3 Detection Step2->Step3 PED Pulsed Electrochemical Detection (PED) Step2->PED UV UV Detection (205 nm) Step2->UV MS MS Detection (For structural ID) Step2->MS Step4 Data Analysis & Impurity Identification Step3->Step4 PED->Step4 UV->Step4 MS->Step4

Detailed LC/MS Method for Impurity Characterization

One study provides a robust method for separating and identifying impurities using LC/MS [1]:

  • Sample: Netilmicin sulfate bulk drug substance.
  • Column: Reversed-phase (RP) C18 column.
  • Ion-pairing Agent: Trifluoroacetic acid (TFA) in the mobile phase.
  • Detection: Electrospray Ion Trap Mass Spectrometry in MS^n mode.
  • Key Findings: The method separated netilmicin from its four potential related substances prescribed in the European Pharmacopoeia and detected 16 unknown impurities in a netilmicin sample. Structures were deduced by comparing their fragmentation patterns with those of reference substances [1].
Stability-Indicating HPLC Method

A 2025 study developed a simple, eco-friendly stability-indicating HPLC method suitable for bulk and ophthalmic solutions [3]:

  • Column: Reversed-phase C18 column.
  • Mobile Phase: Ethanol and a buffer solution (pH 3.5) containing 1-hexane sodium sulfonate and anhydrous sodium sulfate.
  • Flow Rate: 1 mL/min.
  • Detection: UV detection at 205 nm.
  • Runtime: < 7 minutes.
  • Specificity: The method was validated as stability-indicating through forced degradation studies, confirming its ability to separate degradation products from the main peak [3].

Troubleshooting Common Experimental Issues

  • Poor Retention on C18 Column: Netilmicin is highly hydrophilic. Consistently use a sufficient concentration of a volatile ion-pairing reagent like TFA or 1-hexane sodium sulfonate in your mobile phase [1] [3].
  • Inability to Detect All Impurities: If using UV detection at 205 nm, be aware that impurities without a chromophore (like N1-ethylgaramine) will not be detected. Pulsed Electrochemical Detection (PED) is a more comprehensive detection technique for this application [2].
  • Structural Elucidation of Unknowns: For unknown impurities, LC/MS^n is necessary. Focus on comparing fragmentation patterns of unknowns with the main component and available reference substances to propose plausible structures [1].

References

Netilmicin solvent use reduction HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin HPLC Methods at a Glance

Recent analytical methods for netilmicin have moved toward more sustainable practices. The table below summarizes and compares two key approaches:

Feature Eco-Friendly Stability-Indicating Method [1] Simultaneous Estimation with Benzyl Alcohol [2]
Analytical Goal Assay of netilmicin in bulk & ophthalmic solution Simultaneous quantification of netilmicin & benzyl alcohol in injections
Core Strategy Aqueous-based mobile phase with ion-pairing agents Optimized gradient elution to minimize ion-pairing reagents
Mobile Phase Ethanol/Buffer (pH 3.5); 1-Hexane Sodium Sulfonate, Na₂SO₄ Gradient elution; specific components not fully detailed
Column Information not specified in abstract Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min Information not specified in abstract
Detection UV, 205 nm UV, 205 nm
Runtime < 7 minutes Information not specified in abstract
Greenness Metrics AGREE: 0.65; Analytical GREEnness: 87; Whiteness: 99.2 Adherence to Green Analytical Chemistry principles

Troubleshooting Common HPLC Issues

Here are solutions to frequently encountered problems when analyzing netilmicin by HPLC:

Problem Possible Causes Suggested Solutions
Poor Peak Shape/Retention Insufficient interaction with stationary phase; Inadequate ion-pairing Optimize concentration of ion-pairing reagents (e.g., 1-hexane sodium sulfonate) [1] [3]. Ensure mobile phase pH is correctly adjusted to 3.5 [1].
Inadequate Separation from Impurities Co-elution with related substances (e.g., sisomicin) Systematically optimize gradient profile to improve resolution [2]. Verify method's specificity through forced degradation studies [1] [2].
High System Backpressure Blockage from buffer salts; Column contamination Filter mobile phase buffers (e.g., anhydrous sodium sulfate) [1]. Flush system as per column care instructions.
Noisy Baseline at Low UV High UV absorbance from mobile phase components; Contamination Use high-purity reagents. Ensure detection wavelength is set to 205 nm [1] [2]. Thoroughly purge the system.

Experimental Protocol: Eco-Friendly Stability-Indicating Assay

For developing the method described by Darwish et al. (2025) [1], follow this workflow. The diagram outlines the key stages from mobile phase preparation to method validation.

Start Start Method Development MP Prepare Mobile Phase: 40 mL Ethanol + 960 mL Buffer pH 3.5 with 1-hexane sodium sulfonate Start->MP Col Set Column: C18 Flow Rate: 1.0 mL/min MP->Col Det Set Detection: Wavelength: 205 nm Injection Volume: 20 µL Col->Det Cal Prepare Calibration Standards (125.0 - 1000.0 µg/mL) Det->Cal Run Run Analysis Runtime: < 7 minutes Cal->Run Val Perform ICH Validation: Specificity, Linearity, Precision, Accuracy, Robustness Run->Val

Key Preparative Details:

  • Buffer Preparation: The pH 3.5 buffer should be prepared using 1-hexane sodium sulfonate and anhydrous sodium sulfate in water [1].
  • Standard Preparation: Prepare netilmicin standard solutions in the concentration range of 125.0 - 1000.0 µg/mL for constructing the calibration curve [1].
  • Forced Degradation: To establish the stability-indicating nature, subject the sample to stress conditions (acid, base, oxidation, heat, light) and confirm separation of degradation products from the main netilmicin peak [1] [2].

Alternative Methodologies and Considerations

  • Inherent Analytical Challenge: Netilmicin and other aminoglycosides lack a strong chromophore, making direct UV detection at low wavelengths (205 nm) necessary. This can lead to a noisy baseline [1] [2] [4].
  • Alternative Detection Modes: If sensitivity or specificity is an issue, consider these established techniques:
    • Pulsed Electrochemical Detection (PED): This method avoids the need for derivatization and is highly sensitive for aminoglycosides [5].
    • Pre-column Derivatization: Reacting netilmicin with reagents like dansyl chloride or ortho-phthalaldehyde (OPA) creates a fluorescent compound, enabling highly sensitive fluorescence detection (FLD) [4].
  • Spectrofluorimetry as a Complementary Technique: For routine analysis without HPLC, sensitive spectrofluorimetric methods exist. These involve derivatizing netilmicin's amine group with acetylacetone/formaldehyde or ninhydrin/phenylacetaldehyde to "switch on" fluorescence, offering a simple and cost-effective alternative [4].

Key Takeaways for Your Research

  • Reducing solvent use is achievable through methods that employ aqueous-rich mobile phases [1] or optimized gradients [2].
  • Ion-pairing reagents are often necessary for retaining netilmicin on reversed-phase columns, but their use can be minimized [2].
  • Always validate your method according to ICH guidelines, including forced degradation studies to prove its stability-indicating capability [1] [2].

References

FAQs: Netilmicin Properties & Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

1. Does Netilmicin bind significantly to plasma proteins? No, Netilmicin does not significantly bind to plasma proteins [1]. This is a characteristic feature of aminoglycoside antibiotics [2].

  • Implication for Researchers: The lack of significant protein binding means that the vast majority of Netilmicin in the bloodstream is pharmacologically active and unbound. This simplifies pharmacokinetic and pharmacodynamic modeling, as the total plasma concentration is a reliable indicator of the bioactive, free concentration.

2. How does the lack of protein binding impact Netilmicin's pharmacokinetics? The low protein binding significantly influences its distribution and elimination:

  • Volume of Distribution: Netilmicin has an apparent volume of distribution of approximately 0.15 to 0.3 L/kg, typical for hydrophilic drugs that primarily reside in the extracellular fluid [1].
  • Renal Clearance: Netilmicin is eliminated renally via glomerular filtration. Since only the unbound drug is filtered, its low protein binding facilitates rapid clearance from the body, leading to a relatively short initial half-life of about 2-3 hours [1].

3. What are the primary mechanisms of resistance to Netilmicin? Resistance is often due to plasmid-mediated bacterial enzymes that modify and inactivate the drug. A key point of differentiation is that Netilmicin is less susceptible than Gentamicin to certain adenylating enzymes and equally resistant to phosphorylation, making it effective against some Gentamicin-resistant strains [3] [1].

Experimental Protocols & Methodologies

Determining Protein Binding: Equilibrium Dialysis

While Netilmicin has low binding, confirming this in new experimental conditions (e.g., with tissue homogenates) may be necessary. Equilibrium Dialysis (ED) is often considered the reference method [2].

  • Principle: A semipermeable membrane separates a plasma compartment from a buffer compartment. Unbound Netilmicin diffuses across the membrane until equilibrium is reached.
  • Procedure:
    • Preparation: Fill one chamber with plasma containing Netilmicin and the other with a protein-free buffer (e.g., phosphate-buffered saline). Maintain a physiological pH of 7.4 and a temperature of 37°C.
    • Equilibration: Rotate the dialysis cell for a predetermined time (established in pilot experiments to ensure equilibrium).
    • Sampling and Analysis: After equilibration, sample both chambers. Determine the Netilmicin concentration in both the buffer compartment (free concentration, Cu) and the plasma compartment (total concentration, CT) using a validated method like HPLC or a microbiological assay.
    • Calculation:
      • Bound Concentration (CB) = CT - Cu
      • Percentage Bound = (CB / CT) × 100

The following diagram illustrates the workflow for determining protein binding via equilibrium dialysis:

G A Prepare dialysis cells B Fill with plasma (Netilmicin) and buffer A->B C Equilibrate at 37°C & pH 7.4 B->C D Sample both chambers C->D E Analyze Netilmicin concentration D->E F Calculate % protein bound E->F

Key Considerations for Pharmacokinetic (PK) Studies

When designing PK studies for Netilmicin, its protein binding profile allows for certain simplifications.

  • Dosing Regimens: Both multiple daily dosing (e.g., 1.5-2 mg/kg every 8-12 hours) and once-daily dosing (4.5-6 mg/kg) have been used clinically [1]. Population PK models show that creatinine clearance and sex are significant covariates for tailoring doses [4].
  • Bioanalysis: Since protein binding is minimal, sample preparation (e.g., protein precipitation) for HPLC or LC-MS/MS analysis is straightforward. Total drug measurement accurately reflects bioactive levels.
  • Therapeutic Drug Monitoring (TDM): Due to the narrow therapeutic index and risk of nephro- and ototoxicity, TDM is essential. Trough concentrations (drawn just before the next dose) should be monitored to minimize toxicity risk, while peak concentrations (drawn 30 minutes after a 30-minute infusion ends) ensure efficacy [1].

Troubleshooting Guide

Here are solutions to common experimental challenges with Netilmicin.

Problem & Phenomenon Possible Root Cause Recommended Solution
Unexpectedly low antimicrobial efficacy in in vitro models Inactivation by β-lactam antibiotics if co-administered in the same vessel [1]. Administer Netilmicin and β-lactam antibiotics separately; do not mix in infusions.
High inter-individual variability in PK parameters Differences in patient physiology, notably renal function, is a major source of variability [4]. Use a population PK approach. Incorporate covariates like creatinine clearance and patient sex into the model for better prediction [4].
Instability of Netilmicin in solution Susceptibility to oxidation or degradation over time, especially in aqueous solutions. Use stabilizers like cysteine and sodium sulfite in the formulation, as described in patent literature, to improve shelf-life [5].

Quantitative Data Summary

The table below consolidates key quantitative data on Netilmicin for easy reference.

Parameter Value / Range Context / Note
Protein Binding Not significant [1] A key differentiator from highly protein-bound drugs.
Volume of Distribution (Vd) 0.15 - 0.3 L/kg [1] Consistent with extracellular fluid distribution.
Elimination Half-life (t1/2) 2 - 3 hours (initial phase) [1] In adults with normal renal function.
Primary Clearance Route Renal (>90%) [1] Excreted unchanged in urine via glomerular filtration.
Typical Therapeutic Peak 6 - 9 mg/L (multiple dosing) [1] Target range for efficacy.
Typical Therapeutic Trough <2 mg/L [1] Target to reduce toxicity risk.

The following diagram outlines a logical approach to troubleshooting common issues with Netilmicin in experimental models:

G Start Unexpected Experimental Result A Reduced antibacterial activity? Start->A B High variability in drug levels? Start->B C Check for drug incompatibility (e.g., with β-lactams) A->C E Model physiological covariates (e.g., renal function) B->E D Co-administer drugs separately C->D F Apply population PK analysis E->F

References

managing Netilmicin resistant bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Netilmicin Resistance Mechanisms

Netilmicin is an aminoglycoside antibiotic, and bacterial resistance to it can occur through several well-characterized mechanisms. The table below summarizes these primary pathways [1] [2] [3].

Mechanism Description Key Genes/Proteins (Examples) Clinical/Experimental Relevance
Enzymatic Modification Inactivation of Netilmicin by AMEs that catalyze acetylation, adenylation, or phosphorylation [1]. AAC (e.g., AAC(6')), AAD (e.g., AAD(4')), APH (e.g., APH(3')) The most widespread and common mechanism of resistance [1] [2].
16S rRNA Methylation Modification of the drug's ribosomal target (16S rRNA) by methyltransferases, preventing binding [1]. RmtA, RmtB, RmtC, RmtD, ArmA Of growing clinical prominence; confers high-level resistance to most aminoglycosides [1].
Efflux Pumps Active export of the drug from the bacterial cell, reducing intracellular concentration [1] [3]. RND-type pumps (e.g., AcrAB-TolC in E. coli, MexXY in P. aeruginosa) Contributes to multi-drug resistance (MDR) phenotypes [3].
Reduced Permeability Alterations in the bacterial outer membrane limit the uptake of Netilmicin [1] [3]. Porin mutations/modifications (e.g., OmpF, OmpC) An intrinsic resistance mechanism that can be enhanced through acquired mutations [1].
Target Site Mutation Rare mutations in the genes encoding the 16S rRNA or ribosomal proteins alter the drug binding site [1]. Mutations in rrs gene (e.g., A1408G) While rare, such mutations are clinically documented, particularly in M. tuberculosis [1].

A Workflow for Diagnosing Resistance

When faced with a Netilmicin-resistant strain, a systematic approach is required to identify the underlying mechanism. The following workflow and detailed protocols will guide you through this process.

G Start Start: Netilmicin-Resistant Isolate Step1 Phenotypic Confirmation: Determine MIC via Broth Microdilution Start->Step1 Step2 Efflux Pump Assessment: Check with Efflux Pump Inhibitors (EPIs) Step1->Step2 Step3 Genotypic Analysis: PCR for Key Resistance Genes Step2->Step3  No Change in MIC Step5 Interpretation & Report Step2->Step5  MIC Decreased with EPI Step4 Enzymatic Assay: Test for Aminoglycoside-Modifying Enzymes (AMEs) Step3->Step4  AME or Rmt genes detected Step3->Step5  No known genes found Step4->Step5

Diagram Title: Netilmicin Resistance Diagnostic Workflow

Experimental Protocols:

  • Phenotypic Confirmation: Minimum Inhibitory Concentration (MIC) Determination [1] [4]

    • Method: Broth microdilution is the gold standard.
    • Procedure:
      • Prepare a doubling dilution series of Netilmicin in a suitable broth (e.g., Mueller-Hinton) in a 96-well microtiter plate.
      • Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.
      • Incubate the plate at 35±2°C for 16-20 hours.
      • The MIC is the lowest concentration of Netilmicin that completely inhibits visible growth.
    • Interpretation: Compare the MIC value of your isolate to clinical breakpoints (if available for the species) or to a susceptible control strain to confirm resistance.
  • Assessment of Efflux Pump Activity [3]

    • Method: Check for decreased MIC in the presence of an efflux pump inhibitor (EPI) like Phe-Arg-β-naphthylamide (PABN).
    • Procedure:
      • Determine the MIC of Netilmicin alone.
      • Determine the MIC of Netilmicin in the presence of a sub-inhibitory concentration of PABN (e.g., 20-50 µg/mL).
    • Interpretation: A four-fold or greater decrease in the MIC in the presence of the EPI is strongly suggestive of efflux-mediated resistance.
  • Genotypic Detection of Resistance Genes [1] [2]

    • Method: Polymerase Chain Reaction (PCR) and sequencing.
    • Procedure:
      • Extract genomic DNA from the bacterial isolate.
      • Design primers to amplify key resistance genes. This should include:
        • Common AME genes: aac(6')-I, aac(3'), ant(2").
        • 16S rRNA methyltransferase genes: rmtA, rmtB, armA.
      • Run PCR and analyze amplicons by gel electrophoresis.
      • Confirm the identity of the resistance gene by sequencing the PCR product.
    • Interpretation: Identification of a specific gene confirms the mechanism.
  • Enzymatic Assay for Aminoglycoside-Modifying Enzymes (AMEs) [1]

    • Method: A phosphocellulose paper binding assay can detect enzyme activity.
    • Procedure:
      • Prepare a bacterial cell-free extract by sonication and centrifugation.
      • Incubate the extract with radiolabeled Netilmicin (e.g., [³H]- or [¹⁴C]-labeled) and the corresponding co-substrate (Acetyl-CoA for AAC, ATP for AAD/APH).
      • Spot the reaction mixture onto phosphocellulose paper, which binds the charged, modified antibiotic.
      • Wash the paper to remove unreacted label and measure the bound radioactivity by scintillation counting.
    • Interpretation: Significant radioactivity above a negative control (no extract) indicates the presence of AME activity.

Strategies for Overcoming Resistance

Once the mechanism is identified, researchers can explore the following strategies to manage Netilmicin-resistant strains [1] [2] [3].

Strategy Approach Considerations for Researchers
Combination Therapy Use Netilmicin in synergy with a second antibiotic from a different class (e.g., β-lactams, fluoroquinolones) [2]. Perform checkerboard assays or time-kill curves to identify and quantify synergistic effects.
Efflux Pump Inhibitors Co-administer EPIs to restore Netilmicin's intracellular concentration [3]. Primarily a research tool currently. PABN can be used to validate the role of efflux in your strains.
Novel Adjuvants Develop molecules that inhibit the activity of AMEs or Rmt enzymes. An area of active research. High-throughput screens can be designed to find compounds that block these enzymes.
Switch to Non-Cross-Resistant Agents Use an antibiotic not affected by the identified mechanism (e.g., if Rmt is present, avoid all affected aminoglycosides) [1]. Requires definitive knowledge of the resistance mechanism. Colistin or tigecycline may be options for MDR Gram-negatives, but check for co-resistance [3].

Frequently Asked Questions (FAQs)

Q1: My strain is resistant to Netilmicin but susceptible to other aminoglycosides. What is the most likely mechanism? This profile is highly suggestive of enzymatic modification by a specific AME that efficiently modifies Netilmicin but has poor activity against the other aminoglycosides. For example, the enzyme AAC(6')-I confers resistance to Netilmicin and Tobramycin but not to Gentamicin or Amikacin [1].

Q2: How can I rapidly determine if high-level Netilmicin resistance is due to 16S rRNA methylation? A key indicator is a pan-aminoglycoside resistance phenotype. If your strain exhibits high-level resistance to Netilmicin, Gentamicin, Tobramycin, and Amikacin, 16S rRNA methylation is the most probable cause. This can be confirmed genotypically by PCR for specific methyltransferase genes like armA or rmtB [1] [2].

Q3: Are there any new therapeutic approaches on the horizon for tackling such resistance? Research is focused on several novel strategies, including [1] [2] [3]:

  • Next-Generation Adjuvants: Developing potent inhibitors of AMEs and Rmt enzymes to be co-administered with aminoglycosides.
  • Narrow-Spectrum Agents: Using machine learning and structural biology to design new aminoglycosides that evade common resistance mechanisms.
  • Alternative Therapies: Investigating bacteriophage therapy or antimicrobial peptides as potential options against MDR strains.

References

Troubleshooting Guide: Netilmicin Sulfate Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Netilmicin sulfate presents specific analytical challenges due to its structure. Here are common issues and their solutions:

Problem Possible Causes Suggested Solutions
Poor Peak Shape/Resolution Inadequate retention on column; incorrect mobile phase pH or composition [1] [2] Optimize mobile phase; use ion-pairing reagents (PFPA, TFA) [1] [3] or specialized columns (PFP) [3]
Low Detection Sensitivity Lack of strong UV chromophore [3] Use alternative detectors: Charged Aerosol Detection (CAD) [3], Pulsed Electrochemical Detection (PED) [1], or pre-column derivatization with FMOC-Cl or OPA for fluorescence [4]
Inability to Separate Impurities Method not specific for related substances (e.g., sisomicin) [1] [2] Develop a stability-indicating method; perform forced degradation studies to validate separation of degradation products [2]
Inconsistent Results Unoptimized or unvalidated method; variable derivatization conditions [5] [4] Follow ICH Q2(R1) validation guidelines [6] [2]; rigorously control reaction time, pH, and reagent concentration during derivatization [4]

Detailed Experimental Protocols

Here are detailed methodologies for two primary approaches to analyzing this compound.

RP-HPLC with Charged Aerosol Detection (for related substances)

This method is effective for separating and quantifying netilmicin and its impurities without derivatization [3].

  • Objective: To determine the composition of this compound and estimate its related substances [3].
  • Chromatographic Conditions:
    • Column: Pentafluorophenyl (PFP) column (10 cm x 4.6 mm) [3].
    • Mobile Phase: Gradient elution with:
      • Mobile Phase A: Pentafluoropropionic acid - water - acetonitrile (0.1:96:4, v/v/v) [3].
      • Mobile Phase B: Trifluoroacetic acid - water - acetonitrile (1:96:4, v/v/v) [3].
    • Detector: Charged Aerosol Detector (CAD) [3].
    • Flow Rate: 1.0 mL/min [3].
    • Injection Volume: 20 µL [3].
  • Procedure:
    • Prepare standard and test solutions of this compound in the mobile phase or a suitable solvent.
    • Inject the solutions and record the chromatograms.
    • Identify the principal netilmicin peak and any impurity peaks based on their retention times.
  • Validation: Ensure the method is validated for specificity, linearity, precision, accuracy, and robustness per ICH Q2(R1) guidelines [6].
Eco-Friendly Stability-Indicating HPLC (for bulk and ophthalmic solutions)

This newer method focuses on sustainability and is suitable for analyzing the main component in formulations [7].

  • Objective: To provide a simple, eco-friendly method for determining netilmicin in bulk and ophthalmic solutions [7].
  • Chromatographic Conditions:
    • Column: Reversed-Phase C18 column [7].
    • Mobile Phase: 40 mL ethanol + 960 mL buffer (pH 3.5) containing 1-hexane sodium sulfonate and anhydrous sodium sulfate [7].
    • Detector: UV detector at 205 nm [7].
    • Flow Rate: 1 mL/min [7].
    • Injection Volume: 20 µL [7].
    • Runtime: < 7 minutes [7].
  • Procedure:
    • Dissolve the bulk sample or dilute the ophthalmic solution within the concentration range of 125.0–1000.0 µg/mL.
    • Inject and run the sample using the conditions above.
  • Stability-Indicating Property: The method's ability to separate netilmicin from its degradation products formed under stress (acid, base, oxidative, thermal, photolytic) conditions should be demonstrated [2].

The following workflow diagrams the key steps for developing and troubleshooting your netilmicin analysis method.

Start Start Analysis Detect Detection Method Selection Start->Detect UV UV Detection (205 nm) Detect->UV AltDetect Alternative Detection (CAD, PED, Derivatization) Detect->AltDetect Prob2 Low Sensitivity? UV->Prob2 ColSep Column & Separation Optimization AltDetect->ColSep Prob1 Poor Peak Shape/Resolution? ColSep->Prob1 Sol1 Optimize Mobile Phase: - Use ion-pair reagents (PFPA, TFA) - Try PFP or C18 column Prob1->Sol1 MethodVal Method Validation (per ICH Q2(R1)) Sol1->MethodVal Sol2 Switch to CAD, PED, or pre-column derivatization Prob2->Sol2 Sol2->ColSep End Successful Analysis MethodVal->End

Comparison of Analytical Methods

Choosing the right method depends on your goal. The table below compares the key characteristics of different approaches.

Method Key Feature Best For Detection Key Parameter
RP-HPLC with CAD [3] Detects impurities without derivatization Related substances and composition analysis Charged Aerosol Detector Separates all known related substances
Ion-Pair LC with PED [1] Direct detection of underivatized drug Drug substance and impurity profiling Pulsed Electrochemical Detection Separates 8 components in ≤25 min
Eco-Friendly HPLC [7] Simple, sustainable, and fast Bulk drug and ophthalmic solution assay UV at 205 nm Runtime <7 min; uses ethanol
Pre-column Derivatization (FMOC-Cl) [4] High sensitivity for complex matrices Biological fluids (plasma, serum) Fluorescence Optimized reaction time, pH, and reagent concentration

Pro Tips for Method Development

  • Apply Quality by Design (QbD): Use risk analysis and Design of Experiments (DoE) during method development to understand the impact of variables and create a robust, optimized method [8].
  • Avoid Common Validation Mistakes: Do not use non-validated methods for critical decisions. Ensure your validation includes appropriate controls and is thorough enough for its intended purpose [5].
  • Plan for Method Transfer: If you plan to transfer the method to another lab (e.g., a CMO), include these activities in your timeline and resource planning [9].

References

Netilmicin vs gentamicin efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Efficacy and Resistance Data

For a deeper look, the table below summarizes key quantitative findings from experimental and in vitro studies.

Aspect Experimental Findings Source / Context
Therapeutic Efficacy (In Vivo) In rabbit E. coli meningitis, a 2-log decrease in CSF bacterial counts was achieved with a mean CSF concentration of 1.4 µg/ml of netilmicin vs. 14.1 µg/ml of gentamicin [1]. Therapy of experimental E. coli meningitis in rabbits [1].
Enzymatic Resistance (In Vitro) Netilmicin remains active against bacteria resistant to gentamicin due to the enzymes AAC(3)-I and AAD(2") [2]. In vitro comparison against a variety of gram-negative bacteria and staphylococci [2].
Activity vs. *Neisseria gonorrhoeae* Netilmicin showed significantly higher susceptibility than gentamicin against clinical isolates, including multidrug-resistant strains [3]. 2024 study on antimicrobial susceptibility of 152 clinical isolates [3].
Activity vs. *Pseudomonas aeruginosa* Netilmicin was "considerably less active than tobramycin and slightly less inhibitory than gentamicin" [4]. In vitro comparison of aminoglycoside activities [4].

Experimental Protocols for Efficacy Evaluation

To understand how these comparisons are made, here are the methodologies commonly used in the cited research.

  • In Vitro Susceptibility Testing (Agar Dilution Method)

    • Preparation: Inoculate approximately 10^4 colony-forming units (CFU) of the test strain onto agar plates containing a serial dilution of the antibiotic [3].
    • Incubation: Incubate plates for 20-24 hours at 37°C [3].
    • Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest antibiotic concentration that fully inhibits visible growth [3].
  • In Vivo Efficacy Model (Experimental Meningitis)

    • Infection Model: Meningitis is induced in animal models (e.g., rabbits) via intracisternal inoculation of a set number of bacterial CFU (e.g., 10^5 E. coli) [1].
    • Treatment: Animals are treated with the study antibiotics.
    • Sampling: Cerebrospinal fluid (CSF) and serum samples are collected at intervals to measure antibiotic penetration and bacterial titers [1].
    • Outcome Measurement: The primary efficacy outcome is the reduction in CSF bacterial counts over time, correlated with the antibiotic concentration in the CSF [1].

Mechanisms of Action and Resistance

The following diagram illustrates the shared mechanism of action of aminoglycosides and how specific structural modifications in netilmicin confer resistance to certain inactivating enzymes.

Safety and Dosing Considerations

Beyond efficacy, toxicity and dosing strategy are critical for clinical application.

  • Toxicity Profile: A key potential advantage of netilmicin is its improved safety profile. Animal studies have consistently shown that netilmicin is less nephrotoxic than gentamicin [1]. Clinical reviews also note that if this significantly lower ototoxicity is confirmed, netilmicin could become the preferred choice for patients at high risk for ear damage [5].

  • Dosing Strategy: Research supports that for aminoglycosides, including both netilmicin and gentamicin, once-daily dosing is as efficacious as continuous or multiple-daily dosing and may be less nephrotoxic [5]. This regimen leverages the concentration-dependent killing effect of these drugs.

  • Choose netilmicin when dealing with documented or suspected gentamicin-resistant strains (especially those producing AAC(3)-I or AAD(2") enzymes), when treating gonorrhea [3], or when a lower risk of toxicity is a primary concern.
  • Stick with gentamicin or consider tobramycin for infections where Pseudomonas aeruginosa is a primary pathogen.
  • Consider once-daily dosing regimens for either drug to optimize efficacy and minimize toxicity risk [5].

References

Netilmicin vs tobramycin ototoxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Ototoxicity Profile Comparison

The table below summarizes key experimental data on the ototoxicity of netilmicin and tobramycin.

Aspect Netilmicin Tobramycin Supporting Evidence (Experiment Overview)
Relative Ototoxicity Potential Generally lower Generally higher Multiple animal studies and some human trials directly compare the two drugs [1] [2] [3].
Cochlear Toxicity (Hearing Loss) Less cochlear damage in animal models [3]. More pronounced cochlear damage [3]. Animal Study (Cats): Daily subcutaneous injections for up to 30 weeks; cochleae examined microscopically for hair cell degeneration [3].
Vestibular Toxicity (Balance) Less vestibulotoxic [3] [4]. Primarily vestibulotoxic [4]. Animal Study (Cats): Vestibular function assessed via righting reflex and locomotor ataxia; tissues examined histologically [3].
Incidence in Clinical Use (Renally Impaired Patients) 26% (5/19 assessable patients) experienced auditory threshold decrements [1]. 11% (2/18 assessable patients) experienced auditory threshold decrements [1]. Human Clinical Trial (Older adults with renal impairment): Prospective, blinded, randomized trial; hearing assessed by audiometry [1].
Proposed Mechanistic Reason for Lower Toxicity Not due to lack of accumulation in the inner ear, but due to lower intrinsic toxicity to hair cells [2]. -- Animal Study (Rabbits): Drugs administered for 30 days; histopathological studies of the inner ear conducted 10 days post-treatment [2].

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from key cited experiments.

  • Protocol 1: Long-term Ototoxicity Assessment in Cats [3]

    • Objective: To compare the relative ototoxicity of netilmicin, gentamicin, and tobramycin.
    • Subjects: Mixed-breed cats (four per group).
    • Dosing: Subcutaneous injections daily at doses of 20, 40, and 80 mg/kg for up to 30 weeks or until ototoxicity was observed.
    • Functional Assessment: Cochlear and vestibular function were examined throughout the study. Vestibular toxicity was identified by an impaired righting reflex or locomotor ataxia.
    • Histological Analysis: After the study, cochleae, kidneys, and liver were examined microscopically to identify degeneration of hair cells and supporting sensory structures.
    • Key Outcome: The study established a relative safety margin in favor of netilmicin, finding it required doses 2 to 4 times higher than tobramycin to produce similar ototoxic effects.
  • Protocol 2: Clinical Trial in Patients with Renal Impairment [1]

    • Objective: To evaluate the toxicity and efficacy of netilmicin versus tobramycin in a high-risk population.
    • Design: Prospective, blinded, randomized clinical trial.
    • Subjects: 89 older adults with serious bacterial infections and pre-existing renal impairment.
    • Intervention: Patients were randomized to receive either netilmicin or tobramycin therapy.
    • Ototoxicity Assessment: Patients were assessed for ototoxicity, defined as decrements in auditory thresholds.
    • Key Outcome: While the overall rates of toxicity were not statistically different, a higher percentage of netilmicin-treated patients (26%) showed hearing threshold shifts compared to tobramycin-treated patients (11%).

Mechanism of Ototoxicity and Netilmicin's Profile

Aminoglycoside-induced ototoxicity involves a complex sequence of cellular events. The following diagram illustrates the key pathways and highlights the potential point of netilmicin's attenuated toxicity.

G start Aminoglycoside Administration entry Entry into Hair Cells start->entry mito Mitochondrial Dysfunction entry->mito ros Increased ROS Production mito->ros apoptosis Activation of Cell Death Pathways (Apoptosis) ros->apoptosis netilmicin Netilmicin's Proposed Lower Toxicity ros->netilmicin Lower intrinsic toxicity to hair cells outcome Irreversible Hair Cell Death (Permanent Hearing Loss) apoptosis->outcome netilmicin->entry Accumulates but causes less damage

The mechanisms outlined in the diagram are supported by the research:

  • Cellular Entry: Aminoglycosides enter the inner ear via systemic circulation or from the middle ear, and are absorbed by hair cells [5].
  • Key Mechanisms: Inside hair cells, the primary mechanisms leading to death include disruption of mitochondrial protein synthesis (linked to genetic mutations like A1555G in 12S rRNA) and the massive formation of reactive oxygen species (ROS) [5] [4].
  • Netilmicin's Advantage: Research suggests that netilmicin's lower ototoxicity is not due to a failure to accumulate in the inner ear fluids (perilymph), but rather stems from its lower intrinsic toxicity to the hair cells themselves [2]. This implies it may cause less severe disruption of mitochondrial function or ROS production once inside the cell.

Research and Clinical Implications

For drug development professionals and clinicians, the evidence suggests:

  • Genetic Susceptibility: Be aware that a mitochondrial RNA mutation (A1555G) significantly increases susceptibility to aminoglycoside ototoxicity [5] [4]. Screening for this in high-risk populations may be warranted.
  • Monitoring is Key: Regardless of the choice between these two drugs, prevention through careful monitoring is essential. This includes obtaining baseline audiometric and vestibular function tests, monitoring serum drug levels and renal function, and continuing auditory monitoring for up to 6 months after therapy cessation, as aminoglycosides can remain in the inner ear [4].
  • Otoprotective Strategies: Preclinical research is exploring the use of antioxidants and free-radical scavengers (e.g., vitamin E, N-acetylcysteine) to mitigate ototoxicity while preserving antibacterial efficacy [4].

Conclusion

References

Comparative Susceptibility & Resistance Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the activity of netilmicin and amikacin against various bacterial strains, including those resistant to other aminoglycosides.

Aspect Netilmicin Amikacin Experimental Context & Notes
Activity vs. Gentamicin-resistant Strains Active against 48.9% of strains resistant to gentamicin/tobramycin [1]. Shows potent activity, with netilmicin's effect often paralleling amikacin's [2]. Tested against 1,546 clinical isolates (1983); highlights netilmicin as a contemporary alternative [1].
Induction of Resistance *In Vitro* More prone to generating stable resistance (15 out of 17 susceptible strains) [3]. More prone to generating stable resistance (11 out of 19 susceptible strains) [3]. A. baumannii exposed to sub-MIC drug levels; resistance linked to AdeABC efflux pump upregulation [3].

| Resistance in CPE Genotypes | Data not available in search results. | Overall resistance rate: 41.7%

  • blaOXA-48-like carriers: ~100% [4]
  • blaKPC carriers: 20.8% [4]
  • blaNDM carriers: 5.0% [4] | Tested on 72 CPE strains (2019-2022). Resistance is strongly genotype-dependent [4]. | | Heteroresistance Prevalence | Data not available in search results. | Observed in 8.39% (13/155) of K. pneumoniae clinical isolates [5]. | Subpopulations with elevated MICs detected; phenotype was unstable in most strains (11/13) [5]. |

Detailed Experimental Methodologies

For researchers aiming to replicate or design similar studies, here are the core methodologies from the cited works.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for AST according to CLSI guidelines [4] [3] [5].

  • Procedure: A 0.5 McFarland standard bacterial suspension is prepared and diluted in Mueller-Hinton (MH) broth. This dilution is dispensed into 96-well plates containing serial two-fold dilutions of the antibiotic [3].
  • Incubation & MIC Determination: Plates are incubated at 35°C for 16-20 hours. The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth of the organism [4] [3].
  • Quality Control: Standard reference strains like Escherichia coli ATCC 25922 or Pseudomonas aeruginosa ATCC 27853 are included in each test run to ensure accuracy [4] [3] [5].
In Vitro Multi-Step Induction of Resistance

This protocol evaluates the potential for bacteria to develop resistance upon prolonged exposure to sub-inhibitory antibiotic concentrations [3].

  • Procedure:
    • Initial Culture: Susceptible strains are grown in MH broth.
    • Stepwise Exposure: Bacteria are sequentially passaged in media containing increasing concentrations of the antibiotic, starting at half the original MIC.
    • Stability Check: Once resistance is achieved (e.g., growth at 128 µg/ml), strains are passaged several times in drug-free medium and then re-challenged with the high antibiotic concentration. Strains that maintain growth are deemed "stably resistant" [3].
Detection of Efflux Pump Phenotype

The role of active efflux in resistance can be assessed using an efflux pump inhibitor (EPI) like CCCP [3].

  • Procedure: The MICs for the antibiotics are determined simultaneously in standard MH agar and in MH agar supplemented with a sub-inhibitory concentration of CCCP (e.g., 10 µg/ml).
  • Interpretation: A positive efflux phenotype is declared if the MIC in the presence of CCCP is at least four-fold lower than the MIC in its absence [3].
Population Analysis Profile (PAP)

PAP is the gold-standard method for detecting and confirming heteroresistance [5].

  • Procedure:
    • An overnight bacterial culture is diluted to approximately 10^8 CFU/ml.
    • 100 µl of the culture is plated onto a series of agar plates containing a range of antibiotic concentrations (e.g., 0, 8, 16, 32, 64, 128 µg/ml).
    • The colonies that grow on each plate are counted after 48 hours of incubation.
  • Data Analysis: The results are plotted as the log10 of CFU/ml versus the antibiotic concentration. A heteroresistant strain will show sub-populations growing at concentrations above the baseline MIC. The frequency of the resistant subpopulation is calculated by dividing the number of colonies on the high-concentration plate by the number on the drug-free plate [5].

Mechanisms of Resistance Workflow

The diagram below illustrates the key pathways involved in resistance to aminoglycosides like netilmicin and amikacin, as identified in the research.

resistance_mechanisms start Aminoglycoside Exposure (e.g., Netilmicin, Amikacin) enzymatic Enzymatic Modification (AMEs, 16S rRNA methyltransferases) start->enzymatic efflux Enhanced Efflux Pump Activity (e.g., AdeABC in A. baumannii) start->efflux heteroresistance Heteroresistance (Subpopulation with elevated MIC) start->heteroresistance porin Reduced Permeability (Porin loss/mutation) start->porin outcome1 High-Level Resistance enzymatic->outcome1 efflux->outcome1 Confirmed for Amikacin/Netilmicin outcome2 Treatment Failure Risk heteroresistance->outcome2 porin->outcome1

Key Mechanisms Explained:

  • Enzymatic Modification: This is the most common mechanism. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the drug, preventing its binding to the ribosomal target. The presence of 16S rRNA methyltransferases (e.g., RmtF) confers high-level resistance to most aminoglycosides, including amikacin [4].
  • Enhanced Efflux Pump Activity: Overexpression of efflux pumps like the AdeABC system in A. baumannii can export multiple drug classes. Studies have shown that induced resistance to both amikacin and netilmicin is associated with increased expression of the adeB gene [3].
  • Heteroresistance: This phenomenon describes the presence of a resistant subpopulation within an otherwise susceptible bacterial strain. It is a significant concern for amikacin, detected in over 8% of K. pneumoniae clinical isolates, and can lead to treatment failure as the resistant subpopulation may be selected during therapy [5].

Key Insights for Research & Development

  • Genotype-Dependent Resistance is Critical: The high resistance rate of amikacin against blaOXA-48-like carrying CPE strains means its utility is heavily dependent on the local epidemiology and rapid diagnostic results [4].
  • Consider Heteroresistance in Failure Analysis: Standard AST may classify a strain as "susceptible" to amikacin, yet treatment can fail due to an undetected resistant subpopulation. PAP testing or more sensitive methods are needed in investigational settings [5].
  • Efflux Pumps as a Common Pathway: The induction of resistance via the AdeABC efflux pump against both drugs in A. baumannii suggests that targeting efflux mechanisms could be a valuable strategy to extend the lifespan of both antibiotics [3].

References

Netilmicin comparative evaluation aminoglycosides

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Aminoglycoside Comparison

The table below summarizes key comparative data for netilmicin and other aminoglycosides, drawn from experimental studies.

Aminoglycoside Spectrum & Potency (Key Organisms) MIC90 Range (μg/ml) / Notes Activity vs. Gentamicin-Resistant Strains Therapeutic Index (Relative)
Netilmicin Most active vs. E. coli, K. pneumoniae, Enterobacter, Serratia, S. aureus [1]. Highly active vs. N. gonorrhoeae [2]. Varies by organism; see detailed tables. Good. Comparable or superior to amikacin, except for P. aeruginosa, P. cepacia, and indole-positive Proteus [1]. Highest among comparators (based on ratio of MIC to blood levels) [1].
Gentamicin Broad spectrum, a historical standard for comparison [3]. - (Baseline) -
Sisomicin Highly potent; lowest MICs with tobramycin vs. P. aeruginosa [1]. - - -
Tobramycin Highly potent; lowest MICs with sisomicin vs. P. aeruginosa [1]. Good activity vs. P. aeruginosa (90% susceptible) [3]. - - -
Amikacin Less potent by weight but the widest spectrum [1]. Highly active vs. P. aeruginosa (97.3% susceptible) and contemporary MDR pathogens [3]. - Excellent. Often retains activity against gentamicin-resistant strains [1] [3]. -

Detailed Experimental Data and Protocols

For researchers to interpret and build upon these findings, a clear understanding of the underlying experimental data and methods is crucial.

Minimum Inhibitory Concentration (MIC) Data

The following table provides quantitative MIC data from a preclinical evaluation of 283 clinical isolates, illustrating the potency of each agent [1].

Organism Netilmicin Gentamicin Sisomicin Tobramycin Amikacin
E. coli Most active Less active than Netilmicin Less active than Netilmicin Less active than Netilmicin Less active than Netilmicin
K. pneumoniae Most active Less active than Netilmicin Less active than Netilmicin Less active than Netilmicin Less active than Netilmicin
P. aeruginosa Less active than Sisomicin/Tobramycin Less active than Sisomicin/Tobramycin Lowest MICs Lowest MICs Active (widest spectrum)
Key Experimental Methodologies

The comparative data cited rely on standardized antimicrobial susceptibility testing protocols.

  • Agar Dilution Technique: The core method for determining Minimum Inhibitory Concentrations (MICs) as per the International Collaborative Study (ICS) recommendations [1]. This involves creating agar plates with serial two-fold dilutions of an antibiotic. A standardized inoculum of a bacterial strain is spotted onto each plate. The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth after a set incubation period [2].
  • Disk Diffusion Testing: Used to compare the predictive power of netilmicin-specific disks versus gentamicin disks for clinical susceptibility. The procedure follows the standardized method, where antibiotic-impregnated disks are placed on an agar plate spread with the test organism. After incubation, the diameter of the growth inhibition zone is measured and correlated with susceptibility [4].
  • Killing Curves (Time-Kill Assays): These studies investigate the bactericidal rate of an antibiotic. Samples are taken from a liquid culture exposed to the antibiotic at set time points (e.g., 0, 2, 4, 6, 24 hours), plated, and the number of surviving bacteria (CFU/ml) is counted. This method showed few differences in the killing rates among the aminoglycosides tested [1].

The experimental workflow for a typical comparative preclinical evaluation, integrating these methods, is as follows:

Start Start: Preclinical Evaluation ISO 1. Isolate Collection (283 clinical isolates) Start->ISO SUS 2. Susceptibility Testing ISO->SUS MIC Agar Dilution (Determine MIC) SUS->MIC DISK Disk Diffusion (Predict clinical susceptibility) SUS->DISK KILL Killing Curves (Bactericidal rate) SUS->KILL RES 3. Data Analysis MIC->RES DISK->RES KILL->RES TI Calculate Therapeutic Index (MIC vs. Blood levels) RES->TI COMP Comparative Analysis (Potency, Spectrum, Resistance) TI->COMP End End: Profile Summary COMP->End

Netilmicin's Niche: Resistance and Safety

Activity Against Resistant Pathogens

A key advantage of netilmicin is its activity against some gentamicin-resistant Gram-negative bacteria [4]. Studies from the 1970s found that a gentamicin disk failed to predict clinical susceptibility to netilmicin in 26 out of 118 isolates, while a dedicated netilmicin disk correctly predicted susceptibility in all cases, including 20 strains resistant to gentamicin [4]. This established the need for specific susceptibility testing for netilmicin.

Mechanism of Action and Resistance

All aminoglycosides, including netilmicin, are potent, broad-spectrum, bactericidal antibiotics that inhibit protein synthesis by binding with high affinity to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit [3]. This binding induces misreading of the genetic code, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, which ultimately results in bacterial cell death [3].

Resistance can arise through various mechanisms, most commonly the acquisition of resistance genes via horizontal gene transfer facilitated by mobile genetic elements like plasmids [5]. These genes encode for:

  • Modifying Enzymes (AMEs): The most frequent mechanism, these enzymes acetylate, adenylate, or phosphorylate the antibiotic molecule, preventing binding to the rRNA target.
  • Efflux Pumps and Porin Mutations: These can reduce the intracellular accumulation of the drug [5].
  • 16S rRNA Methyltransferases: These enzymes methylate the aminoglycoside binding site on the ribosome, providing high-level resistance [3].

The diagram below illustrates this mechanism and common resistance pathways.

cluster_Action Mechanism of Action cluster_Resist Resistance Mechanisms Start Aminoglycoside (e.g., Netilmicin) A1 Enters bacterial cell Start->A1 R1 Enzymatic Modification (Acetylation, Phosphorylation) Start->R1 Inactivates R2 Target Site Modification (16S rRNA methylation) Start->R2 Blocks Binding R3 Reduced Uptake (Porin mutations) Start->R3 Prevents Entry R4 Enhanced Efflux (Efflux pumps) Start->R4 Removes Drug A2 Binds to A-site on 16S rRNA A1->A2 A3 Induces mistranslation and misreading of mRNA A2->A3 A4 Production of faulty membrane proteins A3->A4 A5 Bacterial cell death A4->A5

Clinical and Toxicity Profile

Clinical evaluations support netilmicin's efficacy and suggest a favorable safety profile when managed correctly.

  • Efficacy: In a clinical study of 52 patients with moderate to severe infections, 44 were cured or improved. Netilmicin was effective against infections caused by Gram-negative rods and Staphylococcus aureus [6].
  • Toxicity: A key finding across studies is netilmicin's potentially lower toxicity. Preclinical data indicated it had the highest "therapeutical index" among comparators [1]. Clinical studies concluded that with careful monitoring of renal function and serum drug concentrations, netilmicin's ototoxicity and nephrotoxicity are low. One study found no confirmed VIIIth nerve damage in any patient, though a reversible rise in serum creatinine occurred in some, confirming its potential for nephrotoxicity like all aminoglycosides [6]. Animal studies also consistently demonstrated it was less nephrotoxic and less ototoxic than gentamicin [7] [6].

Research Gaps and Future Directions

Despite its promising profile, netilmicin is part of an antibiotic class whose systemic use declined in the 1980s with the advent of broader-spectrum agents perceived as less toxic [3]. However, the relentless rise of multidrug-resistant (MDR) bacteria has spurred renewed interest in aminoglycosides, both legacy agents and novel derivatives like plazomicin [3].

Future research directions should include:

  • Contemporary Surveillance: Up-to-date MIC90 data against current, globally collected MDR pathogens is essential.
  • Synergy Studies: Further investigation into netilmicin's synergy with other antibiotic classes (e.g., β-lactams) for combating complex infections.
  • Novel Formulations: Exploring inhaled delivery or once-daily dosing regimens to enhance efficacy at infection sites while further minimizing toxicity [3].

References

Netilmicin ophthalmic antibiotics killing kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Quotient of Inhibition (QI) Against Staphylococci

Antibiotic (Formulation) Conjunctiva QI (Single Dose) Cornea QI (Single Dose) Conjunctiva QI (Multiple Dose) Cornea QI (Multiple Dose)
Netilmicin 0.3% (Eye Drops) 1.62 0.70 1.54 0.70
Netilmicin 0.3% (Gel) 7.50 1.96 Information not provided Information not provided
Tobramycin 0.3% 3.10 0.00 0.65 0.00
Levofloxacin 1.5% 1.00 5.34 0.89 3.67
Ofloxacin 0.3% 5.10 0.55 8.75 1.95
Azithromycin 1% 0.11 0.04 0.17 0.25

Data adapted from [1]. QI is calculated as Cmax (maximum tissue concentration)/MIC90 (minimum inhibitory concentration for 90% of strains). Strains tested included S. aureus and S. epidermidis, both methicillin-sensitive and methicillin-resistant.

Killing Kinetics Against Staphylococci

Killing kinetics experiments measure the rate and extent of bacterial killing over time. The following data, presented as the area under the curve (AUC) of the killing kinetics, shows that a lower AUC value corresponds to a more rapid and effective reduction in bacterial count.

Antibiotic MSSA (AUC) MRSA (AUC) MSSE (AUC) MRSE (AUC)
Netilmicin 0.00 (Reference) 0.00 (Reference) 0.00 (Reference) 0.00 (Reference)
Tobramycin 0.00 (ns) 0.00 (ns) 0.00 (ns) 9.87 (*)
Levofloxacin 4.47 (ns) 8.43 (ns) 6.24 (ns) 5.56 (ns)
Ofloxacin 3.72 (ns) 5.91 (ns) 6.57 (ns) 6.84 (ns)
Azithromycin 33.87 () 24.41 (*) 35.26 () 3.41 (ns)
Chloramphenicol 31.39 () 16.42 () 33.82 () 19.53 (*)

Data adapted from [1]. The statistical significance of the difference from netilmicin is indicated as follows: ns = not significant, * = p<0.05, = p<0.01, * = p<0.001, = p<0.0001. MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; MSSE: Methicillin-Sensitive Staphylococcus epidermidis; MRSE: Methicillin-Resistant Staphylococcus epidermidis.

Experimental Methodologies

The comparative data presented above were generated using standardized laboratory protocols.

Determination of Quotient of Inhibition (QI)

The QI is a calculated value that integrates pharmacokinetic and pharmacodynamic parameters [1].

  • Data Collection: Maximum concentration (Cmax) values in cornea, conjunctiva, and human tears for various antibiotic formulations were gathered from published, peer-reviewed literature and unpublished proprietary data. These studies used the same animal model (rabbits) and comparable dosing regimens (single or multiple doses) [1].
  • MIC90 Values: The Minimum Inhibitory Concentration for 90% of isolates (MIC90) for target Staphylococci strains was obtained from large epidemiological surveillance studies [1].
  • Calculation: The QI was calculated for each tissue and regimen using the formula: QI = Cmax / MIC90 [1]. A higher QI suggests a greater potential for efficacy at the infection site.
Killing Curves (Time-Kill Kinetics) Assay

This assay directly measures the bactericidal activity of an antibiotic over time [1].

  • Bacterial Strains: The study used standard American Type Culture Collection (ATCC) strains and clinical ocular isolates of Staphylococcus aureus and Staphylococcus epidermidis [1].
  • Inoculum Preparation: Bacteria were incubated and brought to a concentration of 1.5 x 10^8 Colony Forming Units (CFU)/mL, matching the 0.5 McFarland standard [1].
  • Antibiotic Exposure: The bacterial suspension was exposed to each antibiotic at a predetermined concentration. Samples were taken at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours) [1].
  • Viable Count: Each sample was plated on agar, and the number of viable bacteria (CFU/mL) was counted after incubation. The results were plotted as log10 CFU/mL versus time to generate the killing curve [1].
  • Data Analysis: The area under the curve (AUC) for each killing curve was calculated and statistically compared to the AUC of netilmicin to determine differences in overall bactericidal activity [1].

The diagram below illustrates the workflow for the killing kinetics assay.

G Start Bacterial Strain (ATCC or clinical isolate) A Prepare Inoculum (1.5 x 10⁸ CFU/mL) Start->A B Expose to Antibiotic A->B C Sample at Time Points (0, 2, 4, 6, 8, 24h) B->C D Plate on Agar & Incubate C->D E Count Viable Colonies (CFU/mL) D->E F Plot Killing Curve (log₁₀ CFU/mL vs. Time) E->F G Calculate Area Under Curve (AUC) F->G

Key Insights for Drug Development

  • Targeting Resistant Strains: Netilmicin's potent activity against MRSA and MRSE is a significant advantage, given the challenge of ocular infections caused by methicillin-resistant Staphylococci [1].
  • Low Resistance Potential: As netilmicin is primarily used in ophthalmology and not systemically, its susceptibility profile has remained largely unchanged over the past two decades, making it a reliable option with a low potential for driving widespread resistance [1].
  • Formulation Flexibility: Netilmicin is available in multiple ophthalmic dosage forms (solution, gel, ointment) and in fixed-dose combinations with corticosteroids (e.g., dexamethasone), which have proven safe and effective in managing post-surgical inflammation and preventing infection [2] [3] [4]. The gel formulation, in particular, offers prolonged ocular surface retention, allowing for reduced dosing frequency [4].

References

Netilmicin ICH Q2 validation guidelines

Author: Smolecule Technical Support Team. Date: February 2026

ICH Q2(R2) Validation Framework

The ICH Q2(R2) guideline provides the general framework for validating analytical procedures. The following table outlines the key validation characteristics you would need to demonstrate for a netilmicin assay method, based on this guideline [1] [2].

Validation Characteristic Typical Validation Approach for an Assay (e.g., HPLC)
Accuracy Measure recovery of netilmicin from a synthetic mixture (drug substance) or the finished product (drug product), comparing found amount against known added amount.

| Precision (Repeatability & Intermediate Precision) | Analyze multiple homogeneous samples of netilmicin (at 100% test concentration) multiple times. Assess under same conditions (repeatability) and with different days/analysts/equipment (intermediate precision). | | Specificity | Demonstrate that the method can unequivocally assess netilmicin in the presence of likely interferences like excipients, degradation products, or impurities. | | Detection Limit (LOD) | Signal-to-Noise ratio (e.g., 3:1) or based on standard deviation of response and the slope of the calibration curve. | | Quantitation Limit (LOQ) | Signal-to-Noise ratio (e.g., 10:1) or based on standard deviation of response and the slope of the calibration curve. | | Linearity | Prepare a series of netilmicin standard solutions at different concentrations (e.g., 5-8 levels) and demonstrate a linear relationship between concentration and analytical response. | | Range | Confirm the interval from the upper to the lower concentration of netilmicin for which suitable levels of linearity, accuracy, and precision are demonstrated. | | Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in operational parameters (e.g., temperature, flow rate, pH of mobile phase). |

The entire validation workflow for developing a new analytical method can be visualized as follows:

Experimental Contexts for Netilmicin Analysis

The search results highlight several experimental areas where validated analytical methods for netilmicin are crucial. The specific parameters you validate (e.g., needing LOD/LOQ for impurity testing vs. accuracy for potency) depend on the procedure's purpose.

  • Potency and Purity Testing of Drug Formulations: A stability-indicating method (like HPLC) is essential. For instance, one study developing a dry powder inhalation form of netilmicin used a validated HPLC method to ensure the drug's stability and quality. The method employed a C-18 column and a mobile phase of water, acetonitrile, and methanol [3].
  • Antimicrobial Susceptibility Testing (AST): Research comparing the activity of netilmicin against bacteria like Neisseria gonorrhoeae uses standardized AST methods. These include agar dilution, disk diffusion, and epsilometer (E-test) methods [4]. While these are biological assays, they still require rigorous method validation (precision, accuracy, etc.) to ensure reliable Minimum Inhibitory Concentration (MIC) measurements.

How to Proceed with Your Guide

Since a complete, publicly available validation report for a netilmicin assay is rare, you can build a robust comparison guide by:

  • Consulting the Official Guideline: Review the full ICH Q2(R2) document for comprehensive definitions and methodological details for each validation characteristic [2].
  • Referencing General Protocols: Use established experimental protocols from pharmaceutical science. The methods for related aminoglycosides can be adapted and re-validated specifically for netilmicin [4] [3].
  • Conducting In-House Validation: The gold standard is to perform your own validation study for the specific netilmicin analytical procedure you are using, following the ICH Q2(R2) framework.

References

Tissue Inhibitory Quotient Comparison vs. Other Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The Quotient of Inhibition (QI), equivalent to the Tissue Inhibitory Quotient, is calculated as Cmax / MIC90, where Cmax is the maximum drug concentration in the tissue/fluid and MIC90 is the minimum inhibitory concentration required to inhibit 90% of isolates. A higher QI indicates greater potency at the site of infection [1].

The table below summarizes QI values for Netilmicin and comparator antibiotics in a single-dose administration regimen against Staphylococcus aureus and Staphylococcus epidermidis, based on a meta-analysis of animal and human studies [1].

Antibiotic Formulation Conjunctiva QI Cornea QI Human Tears QI
Netilmicin 0.3% (Eye Drops) 1.62 0.70 8.00
Tobramycin 0.3% 3.10 0.00 0.31
Levofloxacin 1.5% 1.00 5.34 1.34
Ofloxacin 0.3% 5.10 0.55 1.28
Azithromycin 1% 0.11 0.04 Not Reported

Key findings from the data:

  • High Potency in Tears: Netilmicin eye drops demonstrated a substantially higher QI in human tears than tobramycin and the fluoroquinolones (ofloxacin, levofloxacin), suggesting superior drug availability and inhibitory potential at the ocular surface [1].
  • Effectiveness in Ocular Tissues: In the conjunctiva, Netilmicin showed a favorable QI. Its corneal QI, while lower than levofloxacin, was higher than tobramycin and azithromycin in the single-dose regimen [1].
  • Activity Against Resistant Strains: The study highlighted that Netilmicin was particularly effective in both single and multiple doses against methicillin-resistant Staphylococci strains (MRSA and MRSE) in the cornea [1].

Experimental Protocol for QI Determination

The QI data in the table above was derived from a defined meta-analysis protocol. Here is a detailed breakdown of the methodology:

1. Literature Search and Selection Criteria:

  • Cmax Values: Researchers gathered tissue and fluid concentration data from studies that used the same animal species (rabbits) and identical regimens of ocular drug administration (single or multiple doses) to ensure comparability.
  • MIC90 Values: Data was sourced from large-scale epidemiological and surveillance studies. The selected MIC90 values were for specific strains, including methicillin-sensitive and methicillin-resistant S. aureus and S. epidermidis [1].

2. Parameter Calculation:

  • The QI was calculated separately for the cornea, conjunctiva, and human tears using the formula: QI = Cmax / MIC90.
  • This calculation was performed for each antibiotic formulation and for both single-dose and multiple-dose administration regimens to evaluate the impact of dosing schedule [1].

The experimental workflow for determining the Tissue Inhibitory Quotient is summarized in the diagram below:

cluster_criteria Selection Criteria Start Start: QI Determination Protocol L1 Literature Search & Data Collection Start->L1 L2 Extract Tissue/Fluid Cmax L1->L2 L3 Extract MIC90 for Target Pathogens L1->L3 L4 Apply Selection Criteria L2->L4 L3->L4 L5 Calculate QI (Cmax / MIC90) L4->L5 C1 Same species (e.g., rabbit models) C2 Identical drug administration regimen C3 Large-scale epidemiological MIC data End Output: Comparative QI Table L5->End

Key Comparative Insights

Beyond the QI data, the study provided additional context for Netilmicin's performance:

  • Killing Kinetics: The research also compared the bactericidal activity through killing curves. Netilmicin demonstrated a rapid and potent bactericidal effect, achieving a >3 log10 reduction of the initial bacterial inoculum for all Staphylococcal strains tested within 24 hours. In some cases, it was the only antibiotic to achieve total eradication of the inoculum [1].
  • Low Incidence of Resistance: The review noted that as an antibiotic primarily used in topical ophthalmology, Netilmicin has maintained a stable susceptibility profile against major ocular pathogens over the past 20 years, with a very low incidence of resistance [1].

The available high-quality evidence focuses on ocular infections. For comparisons in other tissues, consulting specialized pharmacokinetic databases or primary literature on specific tissue penetration studies may be necessary.

References

Netilmicin methicillin-resistant Staphylococci activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency Against Staphylococci

The following tables summarize key experimental data from a 2022 study comparing netilmicin to other antibiotics. The Quotient of Inhibition (QI)—a ratio of the maximum antibiotic concentration in a tissue (Cmax) to the minimum inhibitory concentration for 90% of bacterial strains (MIC90)—and killing kinetics were evaluated [1]. A higher QI indicates greater potency.

Table 1: Quotient of Inhibition (QI) in Ocular Tissues after a Single Dose [1]

Antibiotic Formulation Corneal QI vs S. aureus Corneal QI vs MRSA Conjunctival QI vs S. aureus Conjunctival QI vs MRSA
Netilmicin 0.3% Drops 0.70 0.70 1.62 1.62
Tobramycin 0.3% Drops 0.00 0.00 3.10 3.10
Levofloxacin 1.5% Drops 5.34 2.67 1.00 0.50
Ofloxacin 0.3% Drops 0.55 0.28 5.10 2.55
Azithromycin 1% Drops 0.04 0.04 0.11 0.11

Table 2: Killing Kinetics Area Under the Curve (AUC) Analysis [1] A lower AUC value indicates a faster and more complete reduction of the bacterial population.

Antibiotic AUC for S. aureus Statistical Significance vs Netilmicin AUC for MRSA Statistical Significance vs Netilmicin
Netilmicin Reference Value Reference Value
Tobramycin Higher Not Significant (ns) Higher Significant (*)
Levofloxacin Higher ns Higher ns
Ofloxacin Higher ns Higher ns
Azithromycin Much Higher Significant (*) Much Higher Significant ()
Chloramphenicol Much Higher Significant () Higher Significant (*)

Netilmicin achieved total eradication of the MRSA inoculum within 24 hours in killing kinetics experiments, an effect not observed with other tested antibiotics [1]. Its efficacy is also supported by a 1997 study that found a 100% susceptibility rate among MRSA clinical isolates, matching vancomycin's activity [2].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the experimental foundation, here are the core methodologies used in the cited studies.

Protocol 1: Quotient of Inhibition (QI) Determination [1]

The QI was calculated to model efficacy in ocular tissues and tears.

  • Data Collection: A meta-analysis gathered two key parameters from published literature and unpublished study data.
    • Cmax: The peak antibiotic concentration in the cornea, conjunctiva, or human tears after topical administration.
    • MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of the specified staphylococcal strains (e.g., S. aureus, MRSA).
  • Inclusion Criteria: Selected studies used the same animal model (rabbits) and similar drug administration regimens (single or multiple doses). MIC90 data came from large epidemiological studies.
  • Calculation: The QI was derived using the formula: QI = Cmax / MIC90.
Protocol 2: Killing Curves (Time-Kill Kinetics) Assay [1]

This method evaluated the rate and extent of bacterial killing over 24 hours.

  • Strain Preparation: Used American Type Culture Collection (ATCC) reference strains and clinical ocular isolates of Staphylococci.
  • Inoculation and Exposure: Bacterial suspensions were exposed to each antibiotic at a fixed concentration (the MIC90 for the specific strain). Samples were taken at pre-defined time points (e.g., 0, 2, 4, 6, and 24 hours).
  • Viable Count: Each sample was plated on agar to count the number of surviving colony-forming units (CFU).
  • Data Analysis: The log10 CFU/mL was plotted over time to generate killing curves. The Area Under the Curve (AUC) for each antibiotic was calculated and statistically compared to netilmicin's AUC.

Experimental Workflow and Resistance Context

The diagram below illustrates the logical sequence of the experiments and the clinical context of the research.

Start Clinical Context: Ocular Infections caused by Staphylococci A In Vitro Susceptibility Testing Start->A B QI Meta-Analysis Start->B D Data Analysis & Comparison A->D MIC90 Data B->D QI Values C Killing Kinetics Experiment C->D AUC of Kill Curves End Conclusion: Netilmicin shows potent activity against MRS D->End

The potency of netilmicin against MRS occurs in a specific context of bacterial resistance. Methicillin resistance in S. aureus (MRSA) is primarily mediated by the mecA or mecC genes, which are carried on a mobile genetic element called the SCCmec cassette [3]. These genes code for an alternative penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, rendering all drugs in that class ineffective [3]. Netilmicin, as an aminoglycoside, has a different mechanism of action (inhibiting protein synthesis), which allows it to bypass this specific resistance mechanism.

Conclusion for Researchers

For the research community, the data indicates that netilmicin is a compelling candidate for topical ophthalmic formulations targeting staphylococcal infections, particularly those caused by methicillin-resistant strains. Its high potency, demonstrated through QI and killing kinetics, combined with a low resistance profile potentially due to its specialized use in ophthalmology, makes it a valuable subject for further investigation and development [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.2

Hydrogen Bond Acceptor Count

44

Hydrogen Bond Donor Count

26

Exact Mass

1440.4380959 Da

Monoisotopic Mass

1440.4380959 Da

Heavy Atom Count

91

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S741ZJS97U

Related CAS

56391-56-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (74.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (76.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (98.18%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacteremia, septicaemia, respiratory tract infections, skin and soft-tissue infection, burns, wounds, and peri-operative infections caused by susceptible strains.

Therapeutic Uses

Gentamycins
Netilmicin is indicated in the treatment of biliary tract infections caused by susceptible organisms. /Included in US product labeling/
Netilmicin is indicated in the treatment of bone and joint infections caused by susceptible organisms. /Included in US product labeling/
Netilmicin is indicated in the treatment of central nervous system infections caused by susceptible organisms. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for NETILMICIN (13 total), please visit the HSDB record page.

Pharmacology

Netilmicin Sulfate is the sulfate salt form of netilimicin, a semisynthetic, water soluble aminoglycoside antibiotic. Netilmicin is derived from sisomicin, a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. Netilmicin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, netilmicin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Mechanism of Action

Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/
/AMINOGLYCOSIDES/ INHIBIT PROTEIN BIOSYNTHESIS & DECR FIDELITY OF TRANSLATION OF GENETIC CODE. /AMINOGLYCOSIDES/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

56391-56-1
56391-57-2

Absorption Distribution and Excretion

Netilmicin is poorly absorbed from the intact GI tract following oral administration. The drug is rapidly and completely absorbed following IM administration.
Following absorption, netilmicin rapidly distributes into tissues, sputum, and pericardial, synovial, and peritoneal fluids. ...distributed principally in the extracellular fluid volume... The volume of distribution ...is approximately 20% of body weight. The drug is reportedly 0-30% protein bound.
Netilmicin crosses the placenta and has been detected in cord blood. Small amounts of the drug are distributed into milk.
...is not metabolized and is excreted unchanged in urine mainly by glomerular filtration. In adults with normal renal function, 74% of a 2 mg/kg dose of netilmicin is excreted unchanged within 24 horus: in adults with creatinine clearances of 30-80 or 10-30 mL/min or in anephric adults, 55, 25, or 15% of the dose is excreted in urine within 24 hours, respectively.
Netilmicin is removed by hemodialysis. The drug is also removed by peritoneal dialysis but less readily than by hemodialysis.

Metabolism Metabolites

No evidence of metabolic transformation, typically 80% is recoverable in the urine within 24 hours

Associated Chemicals

Netilmicin Sulfate;56391-57-2

Wikipedia

Netilmicin

Drug Warnings

CNS depression, characterized by stupor, flaccidity, coma, or deep respiratory depression, has been reported in very young infants receiving streptomycin at doses that exceeded the maximum recommended amount. However, all aminoglycosides have this potential to cause neuromuscular blockade. /Aminoglycosides/
These aminoglycosides /including netilmicin/ should be used with caution in premature infants and neonates because of these patients' immature renal capability, which may result in prolonged elimination half-life and aminoglycoside-induced toxicity. Dosage adjustments may be required in pediatric patients.
Because of their toxicity, aminoglycosides should be used with caution in elderly patients, only after less toxic alternatives have been considered and/or found ineffective. Elderly patients are more likely to have an age-related decrease in renal function. Recommended doses should not be exceeded, and the patient's renal function should be carefully monitored during therapy. Geriatric patients may require smaller daily doses of aminoglycosides in accordance with their increased age, decreased renal function, and, possibly, decreased weight. In addition, loss of hearing may result even in patients with normal renal function. /Aminoglycosides/
Neuromuscular blockade, respiratory paralysis, ototoxicity, and nephrotoxicity may occur following local irrigation and following topical application of aminoglycosides during surgery. /Aminoglycosides/
For more Drug Warnings (Complete) data for NETILMICIN (17 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life on netilmicin is about 2-2.5 hr following IV or IM administration of a single dose in adults with normal renal function. The serum half-life is reported to be 18 hr in adults with creatinine clearances of 10-30 mL/min and more than 30 hr in anephric adults. The plasma elimination half-life of netilmicin in neonates is inversely related to birthweight and gestational and postnatal age and has been reported to be about 8 or 4.5 hr in neonates less than 7 days of age weighing 1.5-2 or 3-4 kg, respectively. The plasma elimination half-life for children 6 weeks of age and older is 1.5-2 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Commercially available netilmicin sulfate injection should be stored at 2 - 30 °C. /Netilmicin sulfate/

Interactions

Concurrent and/or sequential use of 2 or more aminoglycosides by any route or concurrent use of capreomycin with aminoglycosides should be avoided since the potential for ototoxicity, nephrotoxicity, and neuromuscular blockade may be increased; hearing loss may occur and may progress to deafness even after discontinuation of the drug; loss of hearing may be reversible, but usually is permanent; neuromuscular blockade may result in skeletal muscle weakness and respiratory depression or paralysis (apnea). Also, concurrent use of 2 or more aminoglycosides may result in reduced bacterial uptake of each one since the medications compete for the same uptake mechanism. /Aminoglycosides/
Concurrent use of medications with neuromuscular blocking activity, including halogenated hydrocarbon inhalation anesthetics, opioid analgesics, and massive transfusions with citrate anticoagulated blood, with aminoglycosides should be carefully monitored since neuromuscular blockade may be enhanced, resulting in skeletal muscle weakness and respiratory depression or paralysis (apnea); caution is recommended when these medications and aminoglycosides are used concurrently during surgery or in the postoperative period, especially if there is a possibility of incomplete reversal of neuromuscular blockade postoperatively; treatment with anticholinesterase agents or calcium salts may help reverse the blockade. /Aminoglycosides/
Vancomycin and aminoglycosides must often be administered concurrently in the prophylaxis of bacterial endocarditis, in the treatment of endocarditis caused by streptococci and Corynebacteria species, in the treatment of resistant staphylococcal infections, or in penicillin-allergic patients; appropriate monitoring will help to reduce the risk of nephrotoxicity or ototoxicity; renal function determinations, serum aminoglycoside and vancomycin concentrations, dosage reductions, and/or dosage interval adjustments, or alternate antibacterials, may be required. /Aminoglycosides/
Concurrent or sequential use of these medications /nephrotoxic or ototoxic medications/ with aminoglycosides may increase the potential for ototoxicity or nephrotoxicity; hearing loss may occur and may progress to deafness even after discontinuation of the drug and may be reversible, but usually is permanent; serial audiometric function determinations may be required with concurrent or sequential use of other ototoxic antibacterials; renal function determinations may be required. /Aminoglycosides/
For more Interactions (Complete) data for NETILMICIN (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Wrześniok D, Buszman E, Grzegorczyk M, Grzegorczyk A, Hryniewicz T. Impact of metal ions on netilmicin-melanin interaction. Acta Pol Pharm. 2012 Jan-Feb;69(1):41-5. PubMed PMID: 22574505.
2: Kolate A, Kore G, Lesimple P, Baradia D, Patil S, Hanrahan JW, Misra A. Polymer assisted entrapment of netilmicin in PLGA nanoparticles for sustained antibacterial activity. J Microencapsul. 2015;32(1):61-74. doi: 10.3109/02652048.2014.944951. Epub 2014 Sep 19. PubMed PMID: 25238317.
3: Joseph A, Patel S, Rustum A. Development and validation of a RP-HPLC method for the estimation of netilmicin sulfate and its related substances using charged aerosol detection. J Chromatogr Sci. 2010 Aug;48(7):607-12. PubMed PMID: 20819288.
4: Takeichi Y, Miki K, Uyama M. [Morphological change in the retina after injection of calcium and netilmicin sulfate in the rabbit vitreous body]. Nippon Ganka Gakkai Zasshi. 1994 Feb;98(2):150-6. Japanese. PubMed PMID: 8109459.
5: Craig WA, Gudmundsson S, Reich RM. Netilmicin sulfate: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy. Pharmacotherapy. 1983 Nov-Dec;3(6):305-15. Review. PubMed PMID: 6361701.
6: Chaudry IA, Bruey KP, Hurlburt LE, Oden EM. Compatibility of netilmicin sulfate injection with commonly used intravenous injections and additives. Am J Hosp Pharm. 1981 Nov;38(11):1737-42. PubMed PMID: 7304628.
7: Sandal G, Akbay Ş, Ozen M. Acquired Bartter-like syndrome association with netilmicin therapy in an extremely low birth weight infant. Ren Fail. 2014 Feb;36(1):123-5. doi: 10.3109/0886022X.2013.832861. Epub 2013 Sep 24. PubMed PMID: 24059693.
8: Santos Navarro M, Zarzuelo Castañeda A, López FG, Sánchez Navarro A, Arévalo M, Lanao JM. Pharmacokinetic parameters of netilmicin and protective effect of piperacillin regarding nephrotoxicity caused by netilmicin. Eur J Drug Metab Pharmacokinet. 1998 Apr-Jun;23(2):143-7. PubMed PMID: 9725472.
9: Takeichi Y, Miki K, Uyama M. [Morphological changes in the retina following one-shot injection of netilmicin sulfate into the vitreous]. Nippon Ganka Gakkai Zasshi. 1991 Jul;95(7):669-77. Japanese. PubMed PMID: 1927747.
10: LeFrock JL, Carr BB, Blias F, Schell RF, Dematteo C, Tillotson JR. A comparative study of gentamicin and netilmicin in the treatment of gram-negative infections. Drug Intell Clin Pharm. 1985 Apr;19(4):309-15. PubMed PMID: 3891278.

Explore Compound Types